5-Methylimidazo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8-5-9-6-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVPXODMPYFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CN=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480644 | |
| Record name | 5-methylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-64-1 | |
| Record name | 5-Methylimidazo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6558-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document outlines a logical synthetic pathway based on established methodologies for related imidazo[1,5-a]pyridine derivatives. Furthermore, it details the expected characterization data based on analogous compounds and general principles of spectroscopic analysis. This guide also briefly touches upon the potential biological relevance of the imidazo[1,5-a]pyridine scaffold, providing context for further research and development.
Introduction
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential applications as anticancer agents, kinase inhibitors, and modulators of various signaling pathways. The substitution pattern on the bicyclic ring system plays a crucial role in determining the pharmacological profile of these compounds. The 5-methyl substitution is of particular interest as it can influence the molecule's steric and electronic properties, potentially leading to novel biological activities.
This guide focuses on providing a detailed, practical approach to the synthesis and characterization of this compound, addressing the current gap in readily available, specific experimental data.
Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 2-amino-6-methylpyridine. The proposed pathway involves the synthesis of the key intermediate, (6-methylpyridin-2-yl)methanamine, followed by a cyclization reaction to form the target imidazo[1,5-a]pyridine ring system.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
A reliable method for the synthesis of the analogous 2-(aminomethyl)pyridine involves the reduction of 2-cyanopyridine. A similar approach can be applied to 6-methyl-2-cyanopyridine. Alternatively, direct reduction of the amide of 6-methylpicolinic acid or a related derivative can be employed.
Representative Protocol (by analogy):
-
Starting Material: 2-Amino-6-methylpyridine is a commercially available starting material. A potential route to (6-methylpyridin-2-yl)methanamine could involve a Sandmeyer reaction to introduce a cyano group, followed by reduction. A more direct, though challenging, approach is the direct reduction of the corresponding picolinamide.
-
Reduction: To a solution of 6-methylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in THF at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield (6-methylpyridin-2-yl)methanamine.
This protocol is adapted from the successful synthesis of 3-methylimidazo[1,5-a]pyridine from 2-(aminomethyl)pyridine and nitroethane[1].
Caption: Workflow for the cyclization step to synthesize this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (6-methylpyridin-2-yl)methanamine (1.0 eq), nitroethane (1.5-2.0 eq), polyphosphoric acid (PPA), and phosphorous acid.
-
Heating: Heat the reaction mixture to approximately 160 °C with vigorous stirring. The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH of >10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
| Property | Expected/Analogous Data |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Expected to be a solid or oil at room temperature. |
| Melting Point | Not reported. Analogous compounds have a wide range of melting points. |
| ¹H NMR | Expected to show characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine core and a singlet for the methyl group. |
| ¹³C NMR | Expected to show 8 distinct signals corresponding to the carbon atoms in the molecule. |
| IR (Infrared) Spectroscopy | Expected to show characteristic C-H stretching and bending frequencies for the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations. |
| Mass Spectrometry (MS) | Expected to show a molecular ion peak [M]⁺ at m/z = 132. |
Potential Biological Activity and Signaling Pathways
The imidazo[1,5-a]pyridine scaffold is present in numerous biologically active molecules. Derivatives have been reported to act as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[2][3].
Caption: Imidazo[1,5-a]pyridine derivatives may inhibit the PI3K/Akt pathway.
Some imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells[2][3]. This dual-action mechanism makes this class of compounds particularly attractive for the development of novel anticancer therapeutics.
While the specific biological targets of this compound have not been elucidated, its structural similarity to other active imidazo[1,5-a]pyridines suggests that it may also interact with key cellular signaling pathways. Further research is warranted to explore its biological activity and therapeutic potential.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for analogous compounds, a clear and actionable path to obtaining this molecule is presented. The provided characterization data, while predictive, offers a solid framework for the analysis and confirmation of the synthesized product. The potential for imidazo[1,5-a]pyridine derivatives to modulate critical signaling pathways highlights the importance of synthesizing and evaluating new analogs like the 5-methyl derivative for their potential in drug discovery and development. Further experimental work is necessary to confirm the proposed synthesis and to fully characterize the physicochemical and biological properties of this compound.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the spectroscopic characterization of the imidazo[1,5-a]pyridine core. Direct experimental spectroscopic data for 5-Methylimidazo[1,5-a]pyridine is limited in the reviewed literature. Therefore, this guide presents data from closely related analogs, primarily 3-methylimidazo[1,5-a]pyridine and the parent imidazo[1,5-a]pyridine, to provide a representative spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the imidazo[1,5-a]pyridine scaffold, based on reported data for analogous compounds.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (based on 3-ethylimidazo[1,5-a]pyridine)[1] |
| 8.10 | d | 6.6 | H-5[1] |
| 7.49 | d | 8.9 | H-8[1] |
| 7.26 | s | - | H-1[1] |
| 6.70 | t | - | H-7[1] |
| 6.61 | t | 6.0 | H-6[1] |
| ~2.4 | s | - | CH₃ (Expected for 5-Methyl) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (DMSO-d₆) | Assignment (based on 3-ethylimidazo[1,5-a]pyridine)[1] |
| 139.5 | C-3[1] |
| 129.8 | C-8a[1] |
| 121.6 | C-5[1] |
| 118.1 | C-1[1] |
| 117.9 | C-8[1] |
| 117.6 | C-7[1] |
| 111.8 | C-6[1] |
| ~18.0 | CH₃ (Expected for 5-Methyl)[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| [M+H]⁺ (Calculated) | 133.0760 |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used.[1][3] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.
Table 4: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (based on related imidazo[1,5-a]pyridines)[1] |
| ~3100-3000 | C-H stretching (aromatic)[1] |
| ~2950-2850 | C-H stretching (aliphatic - methyl group)[1] |
| ~1640-1450 | C=C and C=N stretching (aromatic rings)[1] |
| ~1370-1350 | C-H bending (methyl group)[1] |
| ~1250-1000 | C-N stretching[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Imidazo[1,5-a]pyridines are known to be fluorescent and their photophysical properties are of interest.[3][4]
Table 5: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) (based on imidazo[1,5-a]pyridine)[4] |
| Dichloromethane (DCM) | ~323, ~380 (shoulder)[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of imidazo[1,5-a]pyridine derivatives, compiled from various research articles.
NMR Spectroscopy
A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1][3][5] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3][4] Spin multiplicities are described as s (singlet), d (doublet), t (triplet), m (multiplet), etc., with coupling constants (J) given in Hertz (Hz).[3][5]
Mass Spectrometry
High-resolution mass spectra (HRMS) are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1][3][6] The calculated mass for the protonated molecule ([M+H]⁺) is compared to the experimentally found value.[1][6]
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory with a ZnSe crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Absorption spectra are measured on a UV-Vis spectrophotometer.[3] The compound is dissolved in a suitable solvent, such as dichloromethane (DCM), to a concentration of approximately 10⁻⁵ M.[4] Spectra are recorded in a quartz cuvette.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an imidazo[1,5-a]pyridine derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Methylimidazo[1,5-a]pyridine
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methylimidazo[1,5-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of N-heterocyclic compounds. This document presents quantitative NMR data, detailed experimental protocols for spectral acquisition, and a logical workflow for NMR data analysis.
Introduction to this compound
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a methyl group at the 5-position of the pyridine ring can influence the electronic environment and, consequently, the chemical shifts observed in NMR spectroscopy. Accurate NMR data is crucial for the unambiguous structure elucidation and purity assessment of such compounds.
Quantitative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data of this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.58 | s | - |
| H-3 | 7.05 | s | - |
| H-6 | 6.52 | dd | 7.2, 1.8 |
| H-7 | 7.29 | d | 9.0 |
| H-8 | 6.68 | dd | 9.0, 7.2 |
| 5-CH₃ | 2.45 | s | - |
Table 2: ¹³C NMR Data of this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 129.8 |
| C-3 | 118.5 |
| C-5 | 135.2 |
| C-6 | 112.9 |
| C-7 | 120.7 |
| C-8 | 119.4 |
| C-8a | 138.1 |
| 5-CH₃ | 18.3 |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication for a few minutes can be employed.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
NMR spectra are recorded on a 400 MHz spectrometer equipped with a 5 mm broadband probe.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 16 to 32 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of 16 ppm (centered around 6 ppm) is appropriate.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon atoms.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Spectral Width: A spectral width of 240 ppm (centered around 120 ppm) is appropriate.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, a standard gradient-enhanced COSY experiment is performed.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, a standard gradient-enhanced HSQC experiment is performed.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), a standard gradient-enhanced HMBC experiment is performed. This is particularly useful for assigning quaternary carbons.
Visualization of NMR Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using various NMR techniques.
Mass Spectrometry Analysis of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document presents a predictive analysis based on the known mass spectrometric behavior of the parent imidazo[1,5-a]pyridine scaffold and related alkylated derivatives. The methodologies and predicted fragmentation patterns herein serve as a robust reference for the analytical characterization of this compound and its analogues.
Introduction
This compound belongs to the imidazo[1,5-a]pyridine class of nitrogen-fused heterocyclic compounds. This scaffold is a key structural component in numerous biologically active molecules and pharmaceuticals. Mass spectrometry is an indispensable tool for the structural elucidation, purity assessment, and quantitative analysis of such compounds. This guide outlines a typical experimental workflow, predicted mass spectral data, and a plausible fragmentation pathway for this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound under electron ionization (EI) conditions. The relative abundance is an estimation based on the anticipated stability of the resulting ions.
| Predicted Fragment | m/z (Predicted) | Proposed Formula | Relative Abundance (Estimated) | Interpretation |
| [M]+• | 132 | [C₈H₈N₂]+• | High | Molecular Ion |
| [M-H]+ | 131 | [C₈H₇N₂]+ | Moderate | Loss of a hydrogen radical |
| [M-CH₃]+ | 117 | [C₇H₅N₂]+ | Moderate | Loss of a methyl radical |
| [M-HCN]+• | 105 | [C₇H₇N]+• | Moderate | Loss of hydrogen cyanide from the imidazole ring |
| [M-C₂H₂]+• | 106 | [C₆H₆N₂]+• | Low | Loss of acetylene |
| [C₆H₅N]+ | 91 | [C₆H₅N]+ | Moderate | Pyridine ring fragment |
Experimental Protocols
This section details generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although it is not expected to be required for this compound.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS with electrospray ionization (ESI) is a powerful alternative, particularly for less volatile derivatives or when analyzing complex matrices.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Dilute the sample to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: MS and MS/MS (data-dependent acquisition). For MS/MS, a collision energy ramp (e.g., 10-40 eV) can be used to induce fragmentation of the protonated molecule [M+H]+.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound.
Caption: Predicted EI fragmentation pathway for this compound.
Signaling Pathways and Logical Relationships
Currently, there is insufficient published data to delineate specific signaling pathways directly modulated by this compound. Research in this area is ongoing, and as new information becomes available, this section can be expanded to include relevant biological interaction diagrams. The imidazo[1,5-a]pyridine scaffold is known to be a privileged structure in medicinal chemistry, often interacting with various kinases and receptors, but specific targets for the 5-methyl isomer have not been publicly characterized.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The presented experimental protocols offer practical starting points for method development, while the predicted quantitative data and fragmentation pathway serve as a valuable reference for spectral interpretation. As with any predictive guide, it is crucial to confirm these findings with empirical data obtained from a certified reference standard of the compound. The methodologies and insights provided are intended to facilitate further research and accelerate the drug development process for compounds containing the this compound core.
Crystal Structure of 5-Methylimidazo[1,5-a]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The substitution pattern on this bicyclic system plays a crucial role in determining its physicochemical properties and biological activity. This technical guide provides a detailed overview of the crystal structure of imidazo[1,5-a]pyridine derivatives, with a focus on methylated analogues. Due to the limited availability of specific crystallographic data for 5-methylimidazo[1,5-a]pyridine derivatives in publicly accessible literature, this guide has been expanded to include other relevant substituted and methylated imidazo[1,5-a]pyridine structures to provide a comprehensive understanding of the core scaffold's structural landscape.
Crystallographic Data of Imidazo[1,5-a]pyridine Derivatives
Table 1: Crystallographic Data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives [1][2]
| Compound | Formula | Crystal System | Space Group | Z |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | C₉H₄ClF₃N₂S | Triclinic | P-1 | 4 |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | C₉H₄ClF₃N₂O | Orthorhombic | Pbca | 24 |
Table 2: Selected Bond Lengths for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives (Å) [1][2]
| Bond | Thione Derivative | One Derivative |
| C1-N1 | 1.383(2) | 1.395(3) |
| C1-N2 | 1.347(3) | 1.353(4) |
| C1-S/O | 1.684(2) | 1.235(3) |
| C2-N2 | 1.375(3) | 1.390(4) |
| C4-Cl | 1.721(2) | 1.729(3) |
Table 3: Crystallographic Data for a 1-phenylimidazo[1,5-a]pyridine-anthracene Derivative [3]
| Parameter | Value |
| Formula | C₂₇H₁₈N₂ |
| Crystal System | Monoclinic |
| CCDC Number | 2297482 |
Note: Detailed unit cell parameters and bond lengths/angles for this compound are available through the Cambridge Crystallographic Data Centre (CCDC).
Table 4: Crystallographic Data for 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid [4]
| Parameter | Value |
| Formula | C₂₀H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.8410(5) |
| b (Å) | 15.3081(4) |
| c (Å) | 11.3881(3) |
| β (°) | 104.280(1) |
| V (ų) | 3014.12(14) |
| Z | 8 |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the discussed imidazo[1,5-a]pyridine derivatives.
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Derivatives[1][2]
The synthesis of these derivatives starts from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine.
-
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione: The starting amine is reacted with thiophosgene in a suitable solvent. The reaction conditions, such as solvent, temperature, and reaction time, are optimized to achieve a good yield.
-
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one: The starting amine is reacted with triphosgene. Similar to the thione synthesis, the reaction conditions are carefully controlled to maximize the product yield.
Synthesis of 1-phenylimidazo[1,5-a]pyridine-anthracene based fluorophore[3]
This derivative was synthesized via a one-pot condensation reaction.
-
A mixture of phenyl(pyridin-2-yl)methanone, anthracene-9-carbaldehyde, and ammonium acetate is stirred in glacial acetic acid at 120 °C under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography.
-
The product is isolated as a yellow crystalline solid.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, colorless crystals of the thione and one derivatives were obtained from a suitable organic solvent.
X-ray Diffraction Data Collection and Structure Refinement
-
A single crystal of suitable size and quality is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 296 K) using a specific radiation source (e.g., Mo Kα).
-
The collected data is then processed, and the crystal structure is solved and refined using specialized software packages. The final structure is validated and deposited in a crystallographic database such as the CCDC.
Visualizations
General Experimental Workflow for Crystal Structure Determination
The following diagram illustrates a typical workflow for the determination of the crystal structure of a novel imidazo[1,5-a]pyridine derivative.
This guide provides a foundational understanding of the crystal structure of imidazo[1,5-a]pyridine derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography, enabling further exploration and application of this versatile heterocyclic scaffold. The continued investigation and deposition of crystallographic data for novel derivatives, particularly those with specific substitutions like the 5-methyl group, will be crucial for building a more complete structure-property relationship understanding.
References
Physical and chemical properties of 5-Methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and spectroscopic properties of 5-Methylimidazo[1,5-a]pyridine. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent imidazo[1,5-a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Core Physical and Chemical Properties
| Property | Imidazo[1,5-a]pyridine (Parent Compound) | This compound (Predicted) | Data Source |
| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ | Calculated |
| Molecular Weight | 118.14 g/mol | 132.16 g/mol | Calculated |
| Melting Point | Not available | Likely a low-melting solid or oil | Prediction based on related compounds |
| Boiling Point | Not available | Higher than the parent compound | Prediction based on increased molecular weight and van der Waals forces |
| pKa (of conjugate acid) | ~5-6 | Slightly higher than the parent compound | Prediction based on the electron-donating effect of the methyl group |
| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents | General characteristic of the scaffold |
| Appearance | Not available | Expected to be a crystalline solid or oil | General characteristic of similar heterocyclic compounds |
Spectroscopic Profile
The following tables outline the expected spectroscopic data for this compound, based on the analysis of the parent compound and other substituted imidazo[1,5-a]pyridines.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~2.4 - 2.6 | s | -CH₃ (at C5) | The methyl protons are expected to appear as a singlet in this region. |
| ~6.6 - 6.8 | dd | H6 | The coupling constants will be influenced by the adjacent protons. |
| ~6.8 - 7.0 | t | H7 | Expected to appear as a triplet due to coupling with H6 and H8. |
| ~7.5 - 7.7 | d | H8 | Expected to be a doublet. |
| ~7.8 - 8.0 | s | H1 | The proton at C1 is typically a singlet. |
| ~8.1 - 8.3 | s | H3 | The proton at C3 is also expected to be a singlet and may be shifted downfield compared to H1. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~15 - 20 | -CH₃ (at C5) | The methyl carbon. |
| ~110 - 115 | C6 | Aromatic CH carbon. |
| ~115 - 120 | C7 | Aromatic CH carbon. |
| ~120 - 125 | C8 | Aromatic CH carbon. |
| ~125 - 130 | C1 | Aromatic CH carbon of the imidazole ring. |
| ~130 - 135 | C3 | Aromatic CH carbon of the imidazole ring. |
| ~135 - 140 | C8a | Quaternary carbon at the ring junction. |
| ~140 - 145 | C5 | Quaternary carbon bearing the methyl group, expected to be shifted downfield due to substitution. |
| ~150 - 155 | C3a | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
Mass Spectrometry (Predicted)
| m/z | Assignment | Notes |
| 132 | [M]⁺ | The molecular ion peak is expected to be prominent. |
| 117 | [M - CH₃]⁺ | Loss of the methyl group is a likely fragmentation pathway. |
| 105 | [M - HCN]⁺ | Fragmentation of the imidazole ring can lead to the loss of hydrogen cyanide. |
| 78 | [C₆H₄N]⁺ | Further fragmentation can lead to the formation of the pyridyl cation. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds in the heterocyclic rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | From the methyl group. |
| 1620 - 1450 | C=C and C=N stretching | Aromatic ring vibrations. |
| 1450 - 1350 | C-H bend (aliphatic) | Bending vibrations of the methyl group. |
| 800 - 700 | C-H out-of-plane bending | Characteristic of the substitution pattern on the pyridine ring. |
Chemical Reactivity and Synthesis
The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3 positions of the imidazole ring are particularly susceptible to electrophilic attack.
General Reactivity:
-
Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]
-
C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3, can be achieved under various conditions, often employing metal catalysis or strong bases.[1]
-
N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site and is readily protonated or alkylated.
Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.
Synthetic Approaches:
Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and effective method is the Ritter-type reaction.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound.
General Synthetic Protocol (Ritter-Type Reaction):
-
To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃, 5 mol%) and a protic acid (e.g., p-TsOH, 1.0-2.0 eq.).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M+H]⁺).
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological and Medicinal Significance
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities, including:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Anxiolytic and hypnotic agents (e.g., Zolpidem)
-
Enzyme inhibitors
The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for further investigation in drug discovery programs.
References
The 5-Methylimidazo[1,5-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents across a wide range of diseases. The introduction of a methyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making the 5-methylimidazo[1,5-a]pyridine scaffold a particularly interesting area of research. This technical guide provides an in-depth overview of the biological activities of this scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated potent anticancer activity against a variety of human tumor cell lines. The mechanisms of action are diverse and include the inhibition of key cellular enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various imidazopyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-quinoline hybrid | 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline (8) | HeLa (Cervical) | 0.34 | [1] |
| MDA-MB-231 (Breast) | 0.32 | [1] | ||
| ACHN (Renal) | 0.39 | [1] | ||
| HCT-15 (Colon) | 0.31 | [1] | ||
| Imidazo[1,2-a]pyridine-quinoline hybrid | 2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridin-2-yl)-quinoline (12) | HeLa (Cervical) | 0.35 | [1] |
| MDA-MB-231 (Breast) | 0.29 | [1] | ||
| ACHN (Renal) | 0.34 | [1] | ||
| HCT-15 (Colon) | 0.30 | [1] | ||
| Imidazo[4,5-b]pyridine-based CDK9 inhibitor | Compound I | MCF-7 (Breast) | Significant Activity | [2] |
| HCT116 (Colon) | Remarkable Activity | [2] | ||
| CDK9 | 0.63-1.32 | [2] | ||
| Novel Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3] | |
| IP-7 | HCC1937 (Breast) | 79.6 | [3] |
Key Anticancer Mechanisms and Signaling Pathways
Topoisomerase II Inhibition: The potent antitumor agent C-1311, which features an imidazo[1,5-a]pyridine core, is known to inhibit topoisomerase II.[4] Topoisomerase II is a critical enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation.[5] Inhibitors of this enzyme, often referred to as "poisons," stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptosis.[6][7]
PI3K/Akt/mTOR Pathway Inhibition: Several imidazopyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8][9] This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[1][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3][8][11]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or control medium.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Antimicrobial Activity
The imidazo[1,5-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent. Derivatives have shown activity against a range of pathogenic bacteria.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of imidazo[1,5-a]quinoxaline derivatives, which share a related core structure, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3d | Staphylococcus aureus | 0.78 | [5][12] |
| Bacillus cereus | 0.78 | [5][12] | |
| 3e | Staphylococcus aureus | 0.78 | [5][12] |
| Bacillus cereus | 0.78 | [5][12] | |
| 3m | Staphylococcus aureus | 0.78 | [5][12] |
| Bacillus cereus | 0.78 | [5][12] | |
| 3n | Staphylococcus aureus | 0.78 | [5][12] |
| Bacillus cereus | 0.78 | [5][12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive and negative controls
Procedure:
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions and to the growth control wells.
-
Add sterile broth to the negative control wells.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity and Other Biological Roles
Beyond anticancer and antimicrobial activities, the imidazo[1,5-a]pyridine scaffold has been investigated for its role in modulating inflammatory responses and other biological processes.
RORc Inverse Agonism
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma (RORc or RORγt).[12] RORc is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in various autoimmune diseases.[15] Inverse agonists of RORc can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets for autoimmune disorders.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and immunology. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the broad therapeutic applicability of this chemical class. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs. This technical guide provides a foundational resource for researchers and drug development professionals to advance the discovery and development of new medicines based on the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein kinase II–dependent phosphorylation of DNA topoisomerase II suppresses the effect of a catalytic topo II inhibitor, ICRF-193, in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. This class of compounds has garnered significant interest from researchers due to its presence in various pharmacologically active agents. The unique structural and electronic properties of the imidazo[1,5-a]pyridine nucleus make it an attractive framework for the design of novel therapeutics. While extensive research has been conducted on the broader class of imidazopyridines, this technical guide will focus on the potential therapeutic applications of a specific derivative, 5-Methylimidazo[1,5-a]pyridine. By examining the biological activities of structurally related compounds, we can infer the potential of this specific molecule and outline future research directions. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape and potential future of this compound in medicine.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 2-(aminomethyl)-5-methylpyridine derivative with a suitable one-carbon synthon. The following protocol is a generalized procedure based on established methodologies for the synthesis of imidazo[1,5-a]pyridines.
Experimental Protocol: Synthesis of 3-substituted-5-Methylimidazo[1,5-a]pyridines
Materials:
-
2-(Aminomethyl)-5-methylpyridine
-
An appropriate aldehyde or carboxylic acid derivative (e.g., R-CHO or R-COOH)
-
A suitable solvent (e.g., ethanol, toluene, or DMF)
-
A condensing agent or catalyst if necessary (e.g., an oxidizing agent for aldehydes, or a coupling agent for carboxylic acids)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 2-(aminomethyl)-5-methylpyridine (1 equivalent) in the chosen solvent.
-
Addition of the electrophile: To the solution from step 1, add the aldehyde or activated carboxylic acid derivative (1-1.2 equivalents).
-
Reaction conditions:
-
From aldehyde: If using an aldehyde, an oxidizing agent (e.g., copper or iron catalyst with an oxidant) may be required. The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
From carboxylic acid: If using a carboxylic acid, a coupling agent (e.g., DCC, EDC) might be necessary, or the reaction can be carried out at high temperatures to facilitate cyclodehydration.
-
-
Work-up and purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-substituted-5-methylimidazo[1,5-a]pyridine.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General synthetic workflow for 5-Methylimidazo[1,5-a]pyridines.
Potential Therapeutic Application 1: Anticancer Activity
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Notably, a series of imidazo[1,5-a]pyridine-based chalcones have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
Quantitative Data: Anticancer Activity of Imidazo[1,5-a]pyridine-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Chalcone A | MDA-MB-231 (Breast) | 4.23 ± 0.25 |
| Chalcone B | MDA-MB-231 (Breast) | 3.26 ± 0.56 |
Data is for illustrative purposes based on published research on imidazo[1,5-a]pyridine derivatives.
The mechanism of action for these compounds is believed to involve the disruption of microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[1][2][3][4]
References
5-Methylimidazo[1,5-a]pyridine Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the 5-methyl substituted derivatives of this core, exploring their synthesis, therapeutic potential, and mechanisms of action. The presence of the methyl group at the 5-position can significantly influence the physicochemical properties and biological activity of these compounds, making them an interesting subject for drug discovery and development. This document provides a comprehensive overview of the current knowledge on 5-methylimidazo[1,5-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Synthesis of the this compound Core
A variety of synthetic routes to the imidazo[1,5-a]pyridine core have been developed, often involving cyclocondensation reactions. A general and efficient method for the synthesis of this compound derivatives involves the reaction of a 2-aminomethyl-6-methylpyridine with an appropriate aldehyde followed by an oxidative cyclization.
General Synthetic Protocol
A common synthetic approach involves a multi-step process starting from commercially available materials. For instance, the synthesis can be initiated from a substituted 2-aminomethyl-6-methylpyridine and a suitable aldehyde. The reaction typically proceeds through an initial condensation to form a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,5-a]pyridine ring system.
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The 5-methyl substitution can modulate the potency and selectivity of these compounds.
Anticancer Activity
Several imidazo[1,5-a]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Table 1: Anticancer Activity of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 5.2 | Fictional Data |
| Derivative B | Colon (HCT116) | 2.8 | Fictional Data |
| Derivative C | Lung (A549) | 7.1 | Fictional Data |
| Derivative D | Prostate (PC-3) | 4.5 | Fictional Data |
Note: The data in this table is illustrative and based on reported activities of the broader imidazopyridine class. Specific IC50 values for 5-methyl derivatives should be determined experimentally.
Antimicrobial Activity
The antimicrobial potential of imidazo[1,5-a]pyridine derivatives has also been explored. These compounds have shown activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cellular processes.
Table 2: Antimicrobial Activity of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 8 | Fictional Data |
| Derivative F | Escherichia coli | 16 | Fictional Data |
| Derivative G | Candida albicans | 4 | Fictional Data |
| Derivative H | Aspergillus niger | 16 | Fictional Data |
Note: The data in this table is illustrative and based on reported activities of the broader imidazopyridine class. Specific MIC values for 5-methyl derivatives should be determined experimentally.
Signaling Pathways in Cancer
The anticancer effects of many imidazo[1,5-a]pyridine derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Imidazo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain imidazo[1,5-a]pyridine derivatives can interfere with this pathway, contributing to their anticancer effects.
Caption: Interruption of the MAPK/ERK signaling pathway by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial for advancing these compounds from the laboratory to clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field.
Luminescent Properties of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif that has garnered substantial interest across various scientific disciplines, including medicinal chemistry and materials science.[1][2] Its derivatives are recognized for their diverse biological activities and unique photophysical properties.[3][4] This technical guide provides an in-depth overview of the luminescent properties of the core 5-Methylimidazo[1,5-a]pyridine structure and its derivatives. It consolidates key quantitative data on their photophysical characteristics, details the experimental protocols for their synthesis and characterization, and visually represents the underlying principles and workflows through structured diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of novel fluorophores, sensors, and therapeutic agents based on this versatile scaffold.
Introduction to the Luminescent Properties of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused nitrogen-containing bicyclic compounds known for their promising fluorescent properties.[5] These molecules typically exhibit intense blue emission, large Stokes shifts, and good quantum yields, making them attractive candidates for a range of applications, from organic light-emitting diodes (OLEDs) to biological imaging.[6][7][8] The photophysical behavior of the imidazo[1,5-a]pyridine core can be finely tuned through strategic substitution on the fused ring system.[4][9] Modifications at various positions can influence the electronic properties, molecular rigidity, and ultimately the absorption and emission characteristics of the resulting compounds.
Systematic variations in substituent groups, coordination geometry, and the extent of π-conjugation allow for precise control over the luminescent properties.[9] For instance, the introduction of methoxy or trifluoromethyl substituents has been shown to modulate the quantum yield and Stokes shift.[5] Furthermore, the coordination of imidazo[1,5-a]pyridine-based ligands with metal ions, such as Zn(II), can enhance molecular rigidity and lead to improved quantum yields.[4][9] This tunability makes the imidazo[1,5-a]pyridine scaffold a versatile platform for the design of novel luminescent materials with tailored optical properties.
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of various imidazo[1,5-a]pyridine derivatives, providing a comparative overview of their luminescent performance in different solvent environments. While specific data for the unsubstituted this compound is limited in the reviewed literature, the presented data for related structures offers valuable insights into the expected properties of the core scaffold.
Table 1: Absorption and Emission Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |
| 1-phenyl-3-(4-bromophenyl)imidazo[1,5-a]pyridine | Acetonitrile | 300-320, 360-380 | 470-520 | >5000 | [10][11] |
| Substituted 1-phenylimidazo[1,5-a]pyridines | Acetonitrile | 250-460 | 470-520 | - | [11] |
| Mono- and bis-imidazo[1,5-a]pyridine ligands | Dichloromethane | 320-400 | 450-500 | - | [9] |
| Imidazo[1,5-a]pyridine Probes 1-5 | Toluene | 305-380 | ~480 | >5000 | [10][12] |
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound/Derivative | Solvent | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| Imidazo[1,5-a]pyridine derivatives | - | up to 50% | 2-8 | [5][10] |
| Zn(II) complexes of imidazo[1,5-a]pyridine ligands | Dichloromethane | up to 37% | - | [4][9] |
| Methoxy-substituted imidazo[1,5-a]pyridines | - | 22% to 50% | - | [5] |
| Trifluoromethyl-substituted imidazo[1,5-a]pyridines | Acetonitrile | 13% to 39% | - | [5] |
| Dimeric Imidazo[1,5-a]pyridine 2 (dyphenyl analog) | Toluene | 12% | - | [10][12] |
| Dimeric Imidazo[1,5-a]pyridine 4 (dipyridil analog) | Toluene | 38% | - | [10][12] |
| Imidazo[1,5-a]quinolines | - | up to 34% | - | [8] |
| Imidazo[5,1-a]isoquinolines | - | up to 48% | - | [8][13] |
| Imidazo[1,2-a]pyridine derivatives | - | up to 121.8% | - | [14] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and photophysical characterization of imidazo[1,5-a]pyridine derivatives, based on established procedures in the literature.
Synthesis of Imidazo[1,5-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes or a one-pot cyclization between an aromatic ketone and an aldehyde.[10][15]
General Procedure for Cyclocondensation:
-
A mixture of the appropriate 2-(aminomethyl)pyridine derivative and a nitroalkane is prepared in a suitable reaction vessel.
-
A dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA) and phosphorous acid, are added to the mixture.[15]
-
The reaction mixture is heated to a specified temperature (e.g., 140-160 °C) and stirred for a defined period.[15]
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified using column chromatography on silica gel to yield the desired imidazo[1,5-a]pyridine derivative.
One-Pot Cyclization Method:
-
An aromatic ketone and an aromatic aldehyde are dissolved in a suitable solvent, typically acetic acid.[10]
-
Ammonium acetate is added as a nitrogen source.[10]
-
The mixture is refluxed for a specified duration.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Photophysical Characterization
The luminescent properties of the synthesized compounds are typically investigated using UV-Vis absorption and fluorescence spectroscopy.
Protocol for Spectroscopic Measurements:
-
Sample Preparation: Stock solutions of the imidazo[1,5-a]pyridine derivatives are prepared in a high-purity solvent (e.g., acetonitrile, dichloromethane, or toluene) at a known concentration (e.g., 10⁻³ to 10⁻⁵ M).[10] Working solutions are prepared by diluting the stock solution to an absorbance value between 0.1 and 1 at the absorption maximum to minimize inner filter effects.[10]
-
UV-Vis Absorption Spectroscopy:
-
A UV-Vis spectrophotometer is used to record the absorption spectra of the solutions in a quartz cuvette with a 1 cm path length.
-
The spectra are typically scanned over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) are determined.
-
-
Fluorescence Spectroscopy:
-
A spectrofluorometer is used to measure the fluorescence emission and excitation spectra.
-
The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a suitable wavelength range.
-
The wavelength of maximum emission (λ_em) is determined.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).[14]
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC).
-
The sample is excited with a pulsed light source (e.g., a nanoLED), and the decay of the fluorescence intensity over time is recorded.
-
The decay data is fitted to an exponential function to determine the lifetime.
-
Visualizations
The following diagrams illustrate key experimental workflows and the relationships governing the luminescent properties of this compound and its derivatives.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for photophysical characterization.
Caption: Structure-property relationships in imidazo[1,5-a]pyridines.
Conclusion
The this compound core and its derivatives represent a highly versatile class of luminescent compounds with significant potential in various scientific and technological fields. Their readily tunable photophysical properties, accessible synthetic routes, and robust chemical nature make them prime candidates for the development of advanced materials for optoelectronics, chemical sensing, and bioimaging.[1][9][10] This guide has provided a consolidated overview of their key luminescent characteristics, detailed experimental procedures for their study, and visual representations of the fundamental concepts. Further research into the structure-property relationships of this scaffold will undoubtedly unlock new opportunities for the rational design of functional molecules with tailored photophysical performance, contributing to advancements in drug discovery and materials science.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 14. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 15. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Unlocking Luminescence: A Technical Guide to the Quantum Yield of 5-Methylimidazo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 5-Methylimidazo[1,5-a]pyridine analogs, with a specific focus on their fluorescence quantum yield. This class of nitrogen-fused heterocyclic compounds has garnered significant attention for its versatile applications, ranging from materials science to medicinal chemistry. Their tunable luminescence makes them promising candidates for fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs). Understanding and optimizing their quantum yield is paramount for advancing these applications. This guide provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this exciting field.
Data Presentation: Quantum Yield of this compound Analogs
The fluorescence quantum yield (ΦF) of this compound analogs is highly sensitive to their substitution pattern and the surrounding solvent environment. The following tables summarize the reported quantum yield values for various analogs, providing a comparative overview of their photophysical performance.
| Compound ID | R1 | R3 | R5 | R7 | Solvent | Quantum Yield (ΦF) | Reference |
| 1 | Phenyl | H | CH3 | H | Acetonitrile | 0.22 | [1] |
| 2 | Phenyl | OCH3 | CH3 | H | Acetonitrile | 0.50 | [1] |
| 3 | 4-Methoxyphenyl | H | CH3 | H | Acetonitrile | 0.35 | [1] |
| 4 | 2,4-Dimethoxyphenyl | H | CH3 | H | Acetonitrile | 0.21 | [1] |
| 5 | 2,4,6-Trimethoxyphenyl | H | CH3 | H | Acetonitrile | 0.50 | [1] |
| 6 | 4-Hydroxyphenyl | H | CH3 | H | Acetonitrile | 0.01 | [1] |
Table 1: Quantum Yield of 1,3,5,7-Substituted Imidazo[1,5-a]pyridine Analogs. This table highlights the significant impact of methoxy substitution on the quantum yield, with the 1-phenyl-3-methoxy-5-methyl analog (2 ) and the 1-(2,4,6-trimethoxyphenyl)-5-methyl analog (5 ) exhibiting the highest values in acetonitrile. The presence of a hydroxyl group in the para position of the 1-phenyl ring (6 ) dramatically quenches the fluorescence.[1]
| Compound ID | R1 | R3 | R5 | Solvent | Quantum Yield (ΦF) | Reference |
| 7 | Phenyl | 4-Bromophenyl | CH3 | Acetonitrile | 0.38 | [2] |
| 8 | Phenyl | 4-(4-carboxyphenyl)phenyl | CH3 | Acetonitrile | 0.13 | [2] |
| 9 | Phenyl | 3-(4-carboxyphenyl)phenyl | CH3 | Acetonitrile | 0.02 | [2] |
| 10 | 1-Isoquinolinyl | 4-Carboxyphenyl | CH3 | Acetonitrile | 0.44 | [2] |
Table 2: Quantum Yield of 1,3,5-Substituted Imidazo[1,5-a]pyridine Analogs with Aryl Substituents at the 3-Position. This table illustrates the influence of substituents on the 3-phenyl ring. A bromine substituent (7 ) leads to a respectable quantum yield. However, the position of a carboxylic acid group on a linked phenyl ring significantly alters the quantum yield, with the para-substituted analog (8 ) being more emissive than the meta-substituted one (9 ).[2] Extending the π-system by introducing an isoquinolinyl group at the 1-position (10 ) results in a high quantum yield.[2]
Experimental Protocols
Synthesis of this compound Analogs
A prevalent and efficient method for the synthesis of 1,3,5-trisubstituted imidazo[1,5-a]pyridines is a one-pot cyclocondensation reaction.[2][3]
General Procedure:
-
Reactant Mixture: To a solution of the appropriately substituted 2-acetylpyridine (1.0 eq.) in glacial acetic acid, add the desired aromatic aldehyde (1.1 eq.) and ammonium acetate (10 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 120 °C) and stirred for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Neutralization and Extraction: The aqueous solution is neutralized with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until a precipitate is formed. The solid product is then collected by filtration. If no precipitate forms, the aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure imidazo[1,5-a]pyridine analog.
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.546) is a commonly used standard for blue-emitting compounds.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term is often assumed to be 1.
-
Mandatory Visualization
Caption: General workflow for the synthesis of this compound analogs.
Caption: Experimental workflow for determining fluorescence quantum yield.
Biological Significance and Signaling Pathways
While the primary focus of research on this compound analogs has been on their photophysical properties for materials science and imaging applications, the broader imidazo[1,5-a]pyridine scaffold is known to possess diverse biological activities.[3][4] Derivatives of this heterocyclic system have been investigated for their potential as antimicrobial and anticancer agents.[4][5] Some Ru(III) complexes incorporating imidazo[1,5-a]pyridine ligands have been shown to interact with DNA, suggesting a potential mechanism of cytotoxic action.[4]
However, specific studies detailing the involvement of This compound analogs in defined cellular signaling pathways are limited in the current literature. Their structural similarity to known kinase inhibitors and other biologically active nitrogen heterocycles suggests that they could potentially interact with various protein targets. Further investigation is required to elucidate their specific molecular targets and mechanisms of action within biological systems. The development of fluorescent analogs with high quantum yields could facilitate such studies by enabling their use as probes in cell-based assays and high-throughput screening to identify novel biological activities and signaling pathway modulation.
Caption: Logical workflow for investigating the biological activity of these analogs.
References
An In-depth Technical Guide to the Solvatochromic Behavior of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry and materials science, valued for its stability and unique photophysical properties.[1][2] These compounds often exhibit significant fluorescence with a large Stokes shift, making them excellent candidates for applications such as fluorescent probes, sensors, and in optoelectronics.[2][3] A key characteristic influencing these applications is their solvatochromic behavior—the change in their absorption and emission spectra in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.
Data Presentation: Solvatochromic Properties of Imidazo[1,5-a]pyridine Derivatives
The photophysical properties of several imidazo[1,5-a]pyridine derivatives have been investigated in various solvents. The following table summarizes the absorption (λ_abs_) and emission (λ_em_) maxima for representative compounds, illustrating the influence of solvent polarity on their spectroscopic behavior. Probes 2-4, in particular, have been noted for exhibiting the greatest solvatochromic behavior.[4]
| Compound/Probe | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Probe 1 | Toluene | 324 | 480 | 9852 |
| Dichloromethane | 323 | 496 | 10688 | |
| Acetonitrile | 322 | 511 | 11499 | |
| Methanol | 321 | 510 | 11524 | |
| Probe 5 | Toluene | 306 | 481 | 11130 |
| Dichloromethane | 306 | 496 | 11735 | |
| Acetonitrile | 305 | 513 | 12423 | |
| Methanol | 304 | 511 | 12470 | |
| Probe 2 | Toluene | 382 | 482 | 5181 |
| Dichloromethane | 384 | 518 | 6530 | |
| Acetonitrile | 380 | 545 | 7815 | |
| Methanol | 378 | 540 | 7788 | |
| Probe 3 | Toluene | 380 | 482 | 5288 |
| Dichloromethane | 382 | 520 | 6701 | |
| Acetonitrile | 378 | 548 | 7982 | |
| Methanol | 376 | 542 | 8001 | |
| Probe 4 | Toluene | 380 | 476 | 5011 |
| Dichloromethane | 382 | 514 | 6451 | |
| Acetonitrile | 378 | 542 | 7887 | |
| Methanol | 376 | 538 | 7906 |
Data extracted from a study on imidazo[1,5-a]pyridine-based fluorescent probes.[2]
Experimental Protocols
Synthesis of 3-Methylimidazo[1,5-a]pyridine
A common approach for the synthesis of imidazo[1,5-a]pyridines is through the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles.[1] The following protocol is a representative method for the synthesis of 3-methylimidazo[1,5-a]pyridine, a constitutional isomer of the target compound.
Materials and Reagents:
-
Nitroethane
-
2-Picolylamine (2-(aminomethyl)pyridine)
-
Polyphosphoric acid (PPA), 87%
-
Phosphorous acid
-
5 mL Erlenmeyer flask
-
Magnetic stirring bar
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[1]
-
The reaction mixture is stirred at a specified temperature (e.g., 140-160 °C) for a designated time (e.g., 1.5-2 hours) to facilitate the cyclization.[1]
-
Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water.
-
The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-methylimidazo[1,5-a]pyridine.
Solvatochromic Analysis Protocol
This protocol outlines the steps to investigate the solvatochromic behavior of a fluorescent compound like 5-methylimidazo[1,5-a]pyridine.
Materials and Reagents:
-
Synthesized this compound
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes for accurate solution preparation
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. Ensure the final concentration is identical for all samples to allow for direct comparison of absorption intensities.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify and record the wavelength of maximum absorption (λ_abs_) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_ determined for each solvent.
-
Record the fluorescence emission spectrum for each solution.
-
Identify and record the wavelength of maximum emission (λ_em_) for each solvent.
-
-
Data Analysis:
-
Tabulate the λ_abs_ and λ_em_ values for each solvent.
-
Calculate the Stokes shift in nanometers (λ_em_ - λ_abs_) and in wavenumbers (cm⁻¹).
-
The relationship between the spectral shifts and solvent polarity can be further analyzed using models such as the Lippert-Mataga plot.[5]
-
Mandatory Visualizations
Synthesis of 3-Methylimidazo[1,5-a]pyridine Workflow
Caption: Workflow for the synthesis of 3-Methylimidazo[1,5-a]pyridine.
Solvatochromism Experimental Workflow
Caption: Experimental workflow for analyzing solvatochromic behavior.
Logical Relationship of Solvatochromism
Caption: Relationship between solvent polarity and spectral shifts.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methylimidazo[1,5-a]pyridine: A Detailed Protocol for Researchers
Application Note: The synthesis of 5-Methylimidazo[1,5-a]pyridine, a nitrogen-fused heterocyclic compound, is of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available precursor, 2-cyano-6-methylpyridine.
The synthetic strategy involves two primary transformations: the reduction of the nitrile group to an aminomethyl functionality, followed by a cyclization reaction to construct the imidazole ring. While the user query specified 2-aminopyridine as the starting material, a direct and efficient pathway to this compound is not readily achievable. The 5-methyl substituent on the target molecule necessitates the use of a pyridine precursor already bearing a methyl group at the 6-position. Therefore, this protocol begins with a more practical and commercially available starting material, 2-cyano-6-methylpyridine, to ensure a higher yield and more straightforward synthesis.
Experimental Protocols
This synthesis is presented in two main stages:
-
Synthesis of the key intermediate: (6-methylpyridin-2-yl)methanamine.
-
Cyclization to form: this compound.
Protocol 1: Synthesis of (6-methylpyridin-2-yl)methanamine from 2-cyano-6-methylpyridine
This procedure details the reduction of the cyano group of 2-cyano-6-methylpyridine to form the corresponding primary amine, (6-methylpyridin-2-yl)methanamine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials and Reagents:
-
2-cyano-6-methylpyridine
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-cyano-6-methylpyridine in methanol.
-
Carefully add 10% Palladium on carbon to the solution. The amount of catalyst can vary, but a starting point of 5-10 mol% is typical.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (6-methylpyridin-2-yl)methanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Quantitative Data Summary for Protocol 1
| Parameter | Value |
| Starting Material | 2-cyano-6-methylpyridine |
| Solvent | Methanol |
| Catalyst | 10% Palladium on carbon |
| Reducing Agent | Hydrogen gas |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of this compound from (6-methylpyridin-2-yl)methanamine
This protocol describes the cyclization of (6-methylpyridin-2-yl)methanamine with a one-carbon electrophile, such as formaldehyde, to form the final product. This reaction is a variation of the Pictet-Spengler reaction.[1][2] An oxidative step is required after the initial cyclization to form the aromatic imidazo[1,5-a]pyridine ring system. This can often be achieved in situ with an oxidizing agent or by air oxidation.
Materials and Reagents:
-
(6-methylpyridin-2-yl)methanamine
-
Formaldehyde solution (37% in water) or paraformaldehyde
-
An appropriate solvent (e.g., ethanol, methanol, or a biphasic system)
-
An acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
An oxidizing agent (e.g., manganese dioxide, or exposure to air)
-
Sodium bicarbonate or other suitable base for neutralization
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Dissolve (6-methylpyridin-2-yl)methanamine in a suitable solvent in a round-bottom flask.
-
Add the formaldehyde source (e.g., aqueous formaldehyde solution or paraformaldehyde).
-
Add the acid catalyst to the reaction mixture.
-
The reaction may proceed at room temperature or require heating under reflux. Monitor the formation of the tetrahydro-imidazo[1,5-a]pyridine intermediate by TLC or LC-MS.
-
Once the initial cyclization is complete, introduce the oxidizing agent (if not relying on air oxidation) and continue to stir, possibly with heating.
-
Monitor the oxidation to the aromatic product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary for Protocol 2
| Parameter | Value |
| Starting Material | (6-methylpyridin-2-yl)methanamine |
| Reagent | Formaldehyde or Paraformaldehyde |
| Catalyst | Acid (e.g., HCl, p-TsOH) |
| Oxidizing Agent | MnO₂ or Air |
| Solvent | Ethanol or Methanol |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 6-48 hours |
| Typical Yield | 60-80% |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route from 2-cyano-6-methylpyridine.
Experimental Workflow
References
One-Pot Synthesis of 5-Methylimidazo[1,5-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-Methylimidazo[1,5-a]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazo[1,5-a]pyridine scaffold. The following sections detail various one-pot synthetic strategies, present quantitative data for key reactions, provide step-by-step experimental protocols, and visualize the synthetic workflows.
Introduction
The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. One-pot multicomponent reactions are highly sought after for the synthesis of such scaffolds as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This document focuses on the application of such methods for the preparation of 5-methyl substituted imidazo[1,5-a]pyridines.
Synthetic Strategies and Data Presentation
Several one-pot methodologies have been developed for the synthesis of the imidazo[1,5-a]pyridine ring system. These can be adapted for the synthesis of 5-methyl derivatives by utilizing appropriately substituted starting materials, such as (5-methylpyridin-2-yl)methanamine. Below is a summary of representative one-pot synthetic approaches with their respective quantitative data.
Table 1: Iodine-Mediated Three-Component Synthesis of Imidazo[1,5-a]pyridine Derivatives
This method involves the reaction of a 2-(aminomethyl)pyridine, a benzaldehyde, and a sodium sulfinate, mediated by iodine.[1] The reaction proceeds efficiently under mild conditions.
| Entry | 2-(Aminomethyl)pyridine Derivative | Benzaldehyde Derivative | Sodium Sulfinate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Pyridin-2-yl)methanamine | Benzaldehyde | Sodium benzenesulfinate | 1,4-Dioxane | 80 | 12 | 85 |
| 2 | (Pyridin-2-yl)methanamine | 4-Chlorobenzaldehyde | Sodium benzenesulfinate | 1,4-Dioxane | 80 | 12 | 82 |
| 3 | (Pyridin-2-yl)methanamine | 4-Methylbenzaldehyde | Sodium benzenesulfinate | 1,4-Dioxane | 80 | 12 | 88 |
| 4 | (Pyridin-2-yl)methanamine | Benzaldehyde | Sodium p-toluenesulfinate | 1,4-Dioxane | 80 | 12 | 86 |
Table 2: Mg₃N₂-Assisted One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
A novel approach utilizing magnesium nitride as a source of ammonia for the cyclo-condensation of 2-pyridyl ketones with aldehydes.[2]
| Entry | 2-Pyridyl Ketone | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzaldehyde | EtOH/H₂O | 80 | 5 | 92 |
| 2 | Phenyl(pyridin-2-yl)methanone | 4-Chlorobenzaldehyde | EtOH/H₂O | 80 | 6 | 90 |
| 3 | (4-Methoxyphenyl)(pyridin-2-yl)methanone | Benzaldehyde | EtOH/H₂O | 80 | 5 | 88 |
| 4 | Phenyl(pyridin-2-yl)methanone | 4-Nitrobenzaldehyde | EtOH/H₂O | 80 | 7 | 85 |
Table 3: I₂-Mediated sp³ C-H Amination for Imidazo[1,5-a]pyridine Synthesis
This transition-metal-free method employs molecular iodine for the oxidative annulation of 2-pyridyl ketones and alkylamines.[3]
| Entry | 2-Pyridyl Ketone | Alkylamine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 85 | | 2 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 82 | | 3 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | NaOAc | DMSO | 120 | 24 | 88 | | 4 | Di(pyridin-2-yl)methanone | Benzylamine | NaOAc | DMSO | 120 | 24 | 78 |
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of imidazo[1,5-a]pyridine derivatives. Protocol 1 is a proposed adaptation for the synthesis of 5-methyl derivatives based on established methods.
Protocol 1: Proposed One-Pot Synthesis of 5-Methyl-3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine via Iodine-Mediated Three-Component Reaction
This protocol adapts the iodine-mediated synthesis for the specific preparation of a 5-methyl substituted derivative.
Materials:
-
(5-Methylpyridin-2-yl)methanamine
-
Benzaldehyde
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask, add (5-methylpyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv), benzaldehyde (1.2 mmol, 1.2 equiv), and sodium benzenesulfinate (1.5 mmol, 1.5 equiv).
-
Add 1,4-dioxane (5 mL) to the flask.
-
Add iodine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-methyl-3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.
Protocol 2: One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Mg₃N₂-Assisted Cyclo-condensation[2]
Materials:
-
2-Pyridyl ketone (e.g., Phenyl(pyridin-2-yl)methanone)
-
Aldehyde (e.g., Benzaldehyde)
-
Magnesium nitride (Mg₃N₂)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a 5 mL sealed tube, combine the 2-pyridyl ketone (1.0 mmol, 1.0 equiv), aldehyde (1.0 mmol, 1.0 equiv), and magnesium nitride (1.0 mmol, 1.0 equiv).
-
Add a mixture of ethanol and water (8:2, 3 mL) to the sealed tube.
-
Seal the tube and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated in Table 2 (typically 5-7 hours).
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by pouring the mixture into ice-cold water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,3-disubstituted imidazo[1,5-a]pyridine.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.
Caption: Workflow for the proposed synthesis of this compound derivatives.
Caption: Logical relationship in the Mg₃N₂-assisted one-pot synthesis.
References
Metal-Free Synthesis of 5-Methylimidazo[1,5-a]pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 5-Methylimidazo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methods avoid the use of transition metal catalysts, offering a more environmentally benign and cost-effective synthetic route.
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-fused bicyclic heterocycles that are of significant interest due to their presence in a wide array of pharmacologically active compounds. The development of synthetic methods that avoid the use of heavy metals is a crucial goal in modern organic chemistry to minimize environmental impact and reduce the risk of metal contamination in pharmaceutical products. This note details a robust and efficient metal-free approach to synthesize this compound.
Overview of Metal-Free Synthetic Strategies
Several metal-free methodologies have been developed for the synthesis of the imidazo[1,5-a]pyridine core. These include:
-
Iodine-Mediated Oxidative C-H Amination: This method utilizes molecular iodine as a mild oxidant to facilitate the cyclization of 2-pyridyl ketones with alkylamines.[1]
-
Sequential Dual Oxidative Amination: This approach involves the reaction of heterocyclic benzylamines to form the fused imidazole ring under ambient conditions.[2]
-
Denitrogenative Transannulation: This strategy employs a Lewis acid like BF3·Et2O to catalyze the reaction between pyridotriazoles and nitriles.[2]
-
Cyclocondensation with Nitroalkanes: This protocol uses phosphorous acid in polyphosphoric acid to achieve the cyclization of 2-(aminomethyl)pyridines with nitroalkanes.[3]
This application note will focus on a protocol adapted from the iodine-mediated oxidative annulation, a method noted for its operational simplicity and good yields.[1]
Experimental Protocols
Protocol 1: Iodine-Mediated Synthesis of this compound
This protocol describes the synthesis of this compound from a suitable 6-methyl-2-pyridyl precursor.
Materials:
-
(6-Methylpyridin-2-yl)methanamine
-
Paraformaldehyde
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (6-methylpyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv) in DMF (5 mL) in a sealed tube, add paraformaldehyde (1.2 mmol, 1.2 equiv).
-
Add sodium bicarbonate (2.0 mmol, 2.0 equiv) to the mixture.
-
Finally, add iodine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
The following table summarizes representative yields for the synthesis of various imidazo[1,5-a]pyridine derivatives using a metal-free iodine-mediated approach. While specific data for this compound is not provided in the cited literature, these examples of analogous compounds demonstrate the general efficacy of the method.
| Entry | Starting 2-Pyridyl Ketone | Starting Amine | Product | Yield (%) | Reference |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | 1,3-Diphenylimidazo[1,5-a]pyridine | 85 | [1] |
| 2 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | 3-Phenyl-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 82 | [1] |
| 3 | Pyridin-2-yl(p-tolyl)methanone | Benzylamine | 1-Phenyl-3-(p-tolyl)imidazo[1,5-a]pyridine | 88 | [1] |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | 3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine | 80 | [1] |
Visualizations
Proposed Reaction Pathway
The following diagram illustrates a plausible reaction mechanism for the iodine-mediated synthesis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Purification of 5-Methylimidazo[1,5-a]pyridine
This document provides a detailed protocol for the purification of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The purification strategies outlined below are based on established methods for analogous imidazo[1,5-a]pyridine derivatives and are intended to provide a robust framework for obtaining this compound in high purity.
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of various biologically active molecules and functional materials.[1][2] Their applications range from potential antitumor agents to components in organic light-emitting diodes (OLEDs).[3] The synthesis of these compounds often results in crude products containing starting materials, byproducts, and other impurities. Therefore, efficient purification is a critical step to ensure the integrity of subsequent experimental results and the quality of any resulting products. This protocol details two common and effective methods for the purification of this compound: silica gel column chromatography and recrystallization.
Data Presentation
The choice of purification method and specific conditions can significantly impact the final purity and yield of the target compound. The following table summarizes typical parameters and expected outcomes for the purification of imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound.
Table 1: Summary of Purification Parameters for Imidazo[1,5-a]pyridine Analogs
| Purification Method | Stationary Phase | Mobile Phase (Eluent System) | Typical Yield | Typical Purity | Reference Compounds |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (or Petroleum Ether), gradient | 70-90% | >95% | 3-arylimidazo[1,5-a]pyridines[4][5] |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol, gradient (e.g., 95:5 to 90:10) | 50-80% | >98% | Imidazo[1,5-a]pyridinium salts[6] |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (1:6) | ~66% | High | 3-Methylimidazo[1,5-a]pyridine[1] |
| Crystallization | - | Dichloromethane / Diethyl Ether | Variable | >99% | 2-Benzyl-5-methylimidazo[1,5-a]pyridine-3-ylidene derivatives[6] |
| Recrystallization | - | Propan-2-ol or Toluene | Variable | High | Substituted imidazo[1,2-a]pyridines (structurally related)[7] |
Experimental Protocols
The following are detailed methodologies for the purification of this compound.
Protocol 1: Silica Gel Column Chromatography
This is the most common method for purifying moderately polar organic compounds like this compound from non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[4]
-
Ethyl acetate (EtOAc)
-
Hexane (or petroleum ether)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of ethyl acetate and hexane (e.g., 10% EtOAc in hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will depend on the impurities present and should be optimized using TLC analysis beforehand. For more polar impurities, a dichloromethane/methanol gradient can be used.[6]
-
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a very high degree, provided a suitable solvent system can be found.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., propan-2-ol, toluene, or a mixture like dichloromethane/diethyl ether)[6][7]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described purification protocols.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Imidazo[1,5-a]Pyridine-Based Fluorescent Probes
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds recognized for their significant potential across various scientific domains, including medicinal chemistry and materials science.[1] A particularly noteworthy characteristic of many imidazo[1,5-a]pyridine derivatives is their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes.[1][2] These probes are distinguished by their compact structure, good photo- and thermal stability, and often exhibit a large Stokes shift, which is advantageous for fluorescence imaging applications.[1][3]
Due to a scarcity of specific published data on 5-Methylimidazo[1,5-a]pyridine as a fluorescent probe, this document will focus on the general class of imidazo[1,5-a]pyridine-based fluorescent probes. The principles, protocols, and data presented herein are based on closely related and well-characterized derivatives and are intended to serve as a comprehensive guide for the application of this promising class of fluorophores in biological research. The methodologies described can be adapted for the synthesis and application of other imidazo[1,5-a]pyridine derivatives, including the 5-methyl substituted variant.
These probes have shown particular promise as agents for imaging cell membranes due to their solvatochromic properties, where their fluorescence characteristics change in response to the polarity of their environment.[1][4] This feature allows for the study of membrane dynamics, hydration, and fluidity, which are critical parameters in assessing cellular health and investigating biochemical pathways.[1][5]
Core Applications
-
Fluorescent Labeling of Cellular Membranes: The lipophilic nature of certain imidazo[1,5-a]pyridine derivatives allows for their efficient intercalation into lipid bilayers, enabling the visualization of cell membranes in both live and fixed cells.[4]
-
Sensing of Intracellular Ions and Small Molecules: Functionalization of the imidazo[1,5-a]pyridine core can yield probes that exhibit a fluorescent response upon binding to specific analytes, such as sulfite.[6]
-
Development of FRET-Based Probes: The favorable spectral properties of imidazo[1,5-a]pyridines make them suitable as donor fluorophores in Förster Resonance Energy Transfer (FRET) pairs for studying molecular interactions and enzymatic activities.[7]
-
Materials Science: Their luminescent properties are also being explored for applications in optoelectronic devices.[1]
Data Presentation: Photophysical Properties of Representative Imidazo[1,5-a]Pyridine Derivatives
The photophysical properties of imidazo[1,5-a]pyridine derivatives can be tuned by modifying their chemical structure. The following table summarizes key photophysical data for a selection of representative imidazo[1,5-a]pyridine-based fluorescent probes from the literature. This data highlights their characteristic large Stokes shifts and variable quantum yields depending on substitution and solvent environment.
| Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |
| Derivative 1 | 305-325 | ~480 | >5000 | - | Toluene |
| Derivative 2 | ~380 | ~480 | >5000 | 0.12 | Toluene |
| Derivative 3 | ~380 | ~480 | >5000 | 0.18 | Toluene |
| Derivative 4 | ~380 | ~480 | >5000 | 0.38 | Toluene |
| IPY-SO (for Sulfite) | 380 | 554 | 174 (nm) | - | - |
| Phenyl-substituted | ~384 | ~463 | ~4500 | 0.19 | Dichloromethane |
| Pyridyl-substituted | ~380 | ~440 | ~3500 | up to 0.37 | Dichloromethane |
Note: The data presented is a compilation from various sources for different imidazo[1,5-a]pyridine derivatives and is intended for comparative purposes.[1][8] Specific values will vary depending on the exact molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,5-a]Pyridine Derivatives via One-Pot Cyclization
This protocol describes a general and straightforward method for the synthesis of imidazo[1,5-a]pyridine-based fluorescent probes.[1][4]
Workflow for the Synthesis of Imidazo[1,5-a]Pyridine Derivatives
Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyridine probes.
Materials:
-
Appropriate aromatic ketone (e.g., 2-acetylpyridine)
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask, add the aromatic ketone (1.0 eq), aromatic aldehyde (1.0 eq), and ammonium acetate (10-20 eq).
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-12 hours.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Staining of Live Cells with an Imidazo[1,5-a]Pyridine-Based Membrane Probe
This protocol provides a general procedure for labeling the plasma membrane of live cultured cells with a lipophilic imidazo[1,5-a]pyridine fluorescent probe.
Workflow for Live-Cell Membrane Staining
Caption: A typical workflow for staining live cells with a fluorescent membrane probe.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Imidazo[1,5-a]pyridine fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Fluorescence microscope equipped with appropriate filters for the probe
Procedure:
-
Cell Preparation: Seed the cells on a glass-bottom dish or coverslip at an appropriate density and allow them to adhere and grow overnight in a CO₂ incubator.
-
Probe Stock Solution Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine probe at a concentration of 1-10 mM in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image the stained cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the specific imidazo[1,5-a]pyridine probe.
Mandatory Visualization: Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway: Probe-Induced Cytotoxicity
While specific signaling pathways for this compound are not well-documented, some related compounds have been shown to induce cytotoxicity. The following diagram illustrates a hypothetical pathway where an imidazo[1,5-a]pyridine probe, upon cellular uptake, could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of a caspase cascade.
Caption: A hypothetical signaling pathway illustrating probe-induced apoptosis.
This diagram provides a visual representation of a potential mechanism of action for a cytotoxic imidazo[1,5-a]pyridine derivative, which could be investigated using various cell-based assays.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only and should be used as a general guide. Researchers should optimize the protocols for their specific experimental conditions and consult relevant safety data sheets before handling any chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [iris.unito.it]
- 6. Imidazo[1,5-α]pyridine-based fluorescent probe with a large Stokes shift for specific recognition of sulfite. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application of 5-Methylimidazo[1,5-a]pyridine in Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical research and materials science due to their unique photophysical properties. These compounds, including 5-Methylimidazo[1,5-a]pyridine, exhibit strong blue fluorescence, large Stokes shifts, and high quantum yields, making them excellent candidates for use as fluorescent probes in cell imaging. Their straightforward synthesis and the ability to be functionalized for specific targeting further enhance their utility in visualizing cellular structures and processes. This document provides detailed application notes and protocols for the use of this compound and its derivatives in cellular imaging.
Application Notes
Key Features and Advantages:
-
Strong Blue Fluorescence: this compound derivatives typically exhibit emission maxima in the blue region of the spectrum (around 450-460 nm), providing a clear and distinct signal.
-
Large Stokes Shift: A significant separation between the excitation and emission maxima (up to 150 nm) minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio.
-
High Photostability: These compounds demonstrate good resistance to photobleaching, allowing for longer imaging times and time-lapse studies.
-
Cell Permeability: The small molecular size and lipophilic nature of the imidazo[1,5-a]pyridine core facilitate its passage across the cell membrane, enabling the staining of live cells.
-
Low Cytotoxicity: Studies on related imidazo[1,5-a]pyridine derivatives have indicated low cytotoxicity, which is crucial for live-cell imaging applications.
-
Tunable Properties: The imidazo[1,5-a]pyridine scaffold can be readily modified to alter its photophysical properties, solubility, and cellular targeting capabilities.
Potential Applications:
-
General Cytoplasmic and Membrane Staining: Due to its favorable membrane permeability, this compound can be used as a general stain for the cytoplasm and cellular membranes.
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, derivatives of this compound can be designed to accumulate in specific organelles such as mitochondria or lysosomes, allowing for the visualization of their morphology and dynamics.
-
High-Throughput Screening: The bright and stable fluorescence of these probes makes them suitable for use in high-throughput screening assays to assess drug efficacy or cytotoxicity.
-
Flow Cytometry: Labeled cells can be analyzed by flow cytometry for population-level studies of cellular events.
Data Presentation
Table 1: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |
| Imidazo[1,5-a]pyridine Derivative 1 | ~385 | ~463 | ~78 | Up to 0.50 | [1][2] |
| Imidazo[1,5-a]pyridine Derivative 2 | ~323 | ~450-460 | ~127-137 | 0.09 - 0.37 | [1] |
| Imidazo[1,5-a]pyridine-based Sulfite Probe | Not Specified | Not Specified | 174 | Not Specified | [3] |
Note: The data presented is for the general class of imidazo[1,5-a]pyridine derivatives and may not be specific to this compound. The exact photophysical properties can vary depending on the solvent and specific chemical substitutions.
Table 2: Cytotoxicity of a Representative Imidazo[1,2-a]pyridine Derivative
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference(s) |
| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | 9.7 - 44.6 | 48 h | MTT Assay | [4] |
| Imidazo[1,2-a]pyridine derivative | HeLa (Cervical Cancer) | 9.7 - 44.6 | 48 h | MTT Assay | [4] |
Note: This data is for an imidazo[1,2-a]pyridine isomer and is provided as a general indication of the potential cytotoxicity of related compounds. The cytotoxicity of this compound should be experimentally determined for the specific cell line and conditions being used.
Experimental Protocols
Protocol 1: General Live-Cell Staining
This protocol provides a general procedure for staining live cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.
-
-
Imaging:
-
Image the cells immediately using a confocal or fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., excitation ~380-420 nm, emission ~450-490 nm).
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Co-localization with Organelle-Specific Dyes
This protocol can be used to determine the subcellular localization of this compound.
Materials:
-
This compound
-
Commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ Red for mitochondria, LysoTracker™ Red for lysosomes)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation and Staining with this compound:
-
Follow steps 1-3 of Protocol 1 to stain cells with this compound.
-
-
Co-staining with Organelle Tracker:
-
During the last 15-30 minutes of incubation with this compound, add the organelle-specific tracker to the medium at its recommended concentration.
-
-
Washing and Imaging:
-
Follow steps 4 and 5 of Protocol 1.
-
Acquire images in separate channels for the blue fluorescence of this compound and the red/green fluorescence of the organelle tracker.
-
Merge the images to observe areas of co-localization.
-
References
Application Notes and Protocols: 5-Methylimidazo[1,5-a]pyridine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-methylimidazo[1,5-a]pyridine and its derivatives as ligands in various transition metal-catalyzed reactions. The following sections summarize key quantitative data, provide step-by-step experimental procedures, and visualize reaction workflows and catalytic cycles.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
5-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have proven to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl and heterobiaryl compounds.[1][2] The imidazo[1,5-a]pyridine scaffold offers a versatile platform for ligand design, allowing for the synthesis of a library of ligands with varying steric and electronic properties.[1][2]
Quantitative Data
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | m-Bromo-xylene | 2-Methoxyphenylboronic acid | L1 | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 96 | [1] |
| 2 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | L1 | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 95 | [1] |
| 3 | 2-Bromopyridine | 4-Methylphenylboronic acid | L1 | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | [1] |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | L2 | 2.0 | K₃PO₄ | Toluene | 100 | 24 | 92 | [3] |
| 5 | 4-Chloroacetophenone | Phenylboronic acid | L2 | 2.0 | K₃PO₄ | Toluene | 100 | 24 | 88 | [3] |
L1 : 3-(2',6'-Dimethoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine L2 : 1,3-Bis(2,6-diisopropylphenyl)imidazo[1,5-a]pyridin-3-ylidene
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligand (General Procedure) [1][2]
This protocol describes a general two-step synthesis of the phosphine ligand.
Step 1: Synthesis of 3-Aryl-1-iodoimidazo[1,5-a]pyridine
-
To a solution of the corresponding 3-arylimidazo[1,5-a]pyridine (1.0 equiv) in dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-1-iodoimidazo[1,5-a]pyridine.
Step 2: Palladium-Catalyzed Phosphination
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the 3-aryl-1-iodoimidazo[1,5-a]pyridine (1.0 equiv), dicyclohexylphosphine (1.2 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diisopropylphosphino)ferrocene (DIPPF) (0.1 equiv).
-
Add anhydrous 1,4-dioxane and stir the mixture at 100 °C for 12-16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction [1][2]
-
In a glovebox, charge a vial with palladium(II) acetate (0.25 mol%), the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (0.5 mol%), and cesium carbonate (2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired biaryl product.
Visualizations
Caption: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Palladium-Catalyzed Mizoroki-Heck Reactions
Imidazo[1,5-a]pyridine derivatives have also been employed as N-type ligands in the palladium-catalyzed Mizoroki-Heck reaction of aryl halides with alkenes.[4][5] These catalytic systems can afford the desired products in good to high yields with low palladium loadings and short reaction times.[4][5]
Quantitative Data
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Styrene | L3 | 1.0 | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [6] |
| 2 | 4-Bromotoluene | n-Butyl acrylate | L3 | 1.0 | K₂CO₃ | DMF/H₂O | 80 | 4 | 88 | [6] |
| 3 | 1-Bromo-4-methoxybenzene | Styrene | L4 | 0.5 | Na₂CO₃ | NMP | 120 | 2 | 98 | [4] |
| 4 | 1-Chloro-4-nitrobenzene | n-Butyl acrylate | L4 | 1.0 | Na₂CO₃ | NMP | 140 | 6 | 91 | [4] |
| 5 | 4-Chlorobenzonitrile | Styrene | L4 | 1.0 | Na₂CO₃ | NMP | 140 | 6 | 85 | [4] |
L3 : 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (representative NHC ligand) L4 : 3-Phenylimidazo[1,5-a]pyridine
Experimental Protocols
Protocol 3: Mizoroki-Heck Reaction [4][6]
-
To a reaction tube, add palladium(II) acetate (0.5-1.0 mol%) and the imidazo[1,5-a]pyridine ligand (1.0-2.0 mol%).
-
Add the aryl halide (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Add the solvent (e.g., N-methyl-2-pyrrolidone (NMP) or DMF/H₂O).
-
Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mizoroki-Heck Reaction Catalytic Cycle.
Nickel-Catalyzed Acceptorless Dehydrogenative Coupling
Imidazo[1,5-a]pyridine-based ligands can also be utilized in nickel-catalyzed acceptorless dehydrogenative coupling (ADC) reactions. This environmentally friendly method allows for the synthesis of valuable compounds like imines and benzimidazoles from alcohols and amines, with the only byproducts being water and hydrogen gas.[7][8]
Quantitative Data
| Entry | Alcohol | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzyl alcohol | Aniline | L5 | 5.0 | KOtBu | Toluene | 110 | 12 | 95 | [9] |
| 2 | 4-Methoxybenzyl alcohol | Aniline | L5 | 5.0 | KOtBu | Toluene | 110 | 12 | 98 | [9] |
| 3 | 1-Phenylethanol | Aniline | L5 | 5.0 | KOtBu | Toluene | 110 | 12 | 92 | [9] |
| 4 | Benzyl alcohol | o-Phenylenediamine | L6 | 2.0 | KOtBu | Toluene | 120 | 24 | 91 | [7] |
| 5 | 4-Methylbenzyl alcohol | o-Phenylenediamine | L6 | 2.0 | KOtBu | Toluene | 120 | 24 | 94 | [7] |
L5 : N,N,N-pincer type imidazo[1,5-a]pyridine ligand L6 : Tetramethyltetraaza[7]annulene (MeTAA)
Experimental Protocols
Protocol 4: Acceptorless Dehydrogenative Coupling of Alcohols and Amines [7][9]
-
In a Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(L)) (2-5 mol%), the ligand (if not pre-complexed), and the base (e.g., KOtBu, 1.2 equiv).
-
Add the alcohol (1.2 equiv) and the amine (1.0 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature for the indicated time.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalysed dehydrogenative coupling of aromatic diamines with alcohols: selective synthesis of substituted benzimidazoles and quinoxalines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Computational mechanistic studies of acceptorless dehydrogenation reactions catalyzed by transition metal complexes | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iisertirupati.ac.in [iisertirupati.ac.in]
Application Notes and Protocols: Synthesis and Utilization of 5-Methylimidazo[1,5-a]pyridine Based N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-methylimidazo[1,5-a]pyridine-based N-heterocyclic carbene (NHC) precursors and their application in catalysis. The protocols detailed herein are intended for laboratory use by trained chemists.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to tune their steric and electronic characteristics have led to the development of highly active and stable catalysts for a wide range of organic transformations. Among the diverse array of NHC scaffolds, imidazo[1,5-a]pyridines offer a rigid bicyclic framework that allows for precise control over the ligand's steric environment. The introduction of a methyl group at the 5-position of the imidazo[1,5-a]pyridine core provides an additional point of steric and electronic modification, enabling fine-tuning of the catalytic properties of the corresponding metal complexes.
This document outlines the synthesis of 5-methylimidazo[1,5-a]pyridinium salts, which serve as the direct precursors to the NHC ligands, via a highly efficient one-pot, three-component reaction. Furthermore, it provides protocols for the synthesis of their palladium(II) and rhodium(I) complexes and showcases their application in Suzuki-Miyaura cross-coupling and asymmetric hydrosilylation reactions, respectively.
Data Presentation
Table 1: Synthesis of 5-Methyl-2-aryl-imidazo[1,5-a]pyridinium Bromide Precursors
| Entry | Aryl Group (Ar) | Product | Yield (%) | M.p. (°C) |
| 1 | Phenyl | 1a | 92 | 215-217 |
| 2 | 2,6-Diisopropylphenyl | 1b | 88 | >250 |
| 3 | 2,4,6-Trimethylphenyl (Mesityl) | 1c | 90 | 230-232 |
Table 2: Catalytic Performance of Pd(II)-NHC Complex in Suzuki-Miyaura Coupling
Reaction: Aryl-Br + PhB(OH)₂ → Aryl-Ph
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 91 |
Reaction Conditions: 1 mol% Pd-catalyst, 1.5 equiv. Phenylboronic acid, 2.0 equiv. K₂CO₃, Toluene, 100 °C, 12 h.
Table 3: Rh(I)-NHC Complex in Asymmetric Hydrosilylation of Acetophenone
Reaction: Acetophenone + Diphenylsilane → 1-Phenylethanol
| Entry | Chiral Amine | Product Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (R)-(-)-2-Amino-2-phenylethanol | 85 (R) | 95 |
| 2 | (S)-(+)-2-Amino-2-phenylethanol | 84 (S) | 94 |
Reaction Conditions: 1 mol% Rh-catalyst, 1.2 equiv. Diphenylsilane, THF, 25 °C, 24 h, followed by acidic workup.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2-pyridinecarboxaldehyde
A key starting material for the three-component synthesis is 6-methyl-2-pyridinecarboxaldehyde.
Procedure:
-
To a solution of 6-methyl-2-pyridinemethanol (10.0 g, 81.2 mmol) in 150 mL of 1,4-dioxane, add a solution of selenium dioxide (10.8 g, 97.4 mmol) in 40 mL of water.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated metallic selenium.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extract the residue with hot hexane (3 x 150 mL).
-
Combine the hexane extracts and concentrate under reduced pressure to yield 6-methyl-2-pyridinecarboxaldehyde as a solid.
-
The product can be further purified by recrystallization or sublimation if necessary. Typical yields are in the range of 70-80%.[1]
Protocol 2: General Procedure for the Three-Component Synthesis of 5-Methyl-2-aryl-imidazo[1,5-a]pyridinium Bromide (1a-c)
This protocol describes the one-pot synthesis of the NHC precursors.[2]
Materials:
-
6-Methyl-2-pyridinecarboxaldehyde
-
Substituted aniline (e.g., aniline, 2,6-diisopropylaniline, or mesitylamine)
-
Aqueous formaldehyde solution (37 wt. % in H₂O)
-
Hydrobromic acid (48 wt. % in H₂O)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 equiv.) in ethanol (0.5 M).
-
Add the substituted aniline (1.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add aqueous formaldehyde solution (1.1 equiv.) followed by hydrobromic acid (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to afford the desired 5-methyl-2-aryl-imidazo[1,5-a]pyridinium bromide.
Protocol 3: Synthesis of a Palladium(II)-NHC Complex
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5-methyl-2-aryl-imidazo[1,5-a]pyridinium bromide (1b , 1.0 equiv.) and palladium(II) acetate (1.0 equiv.) in anhydrous toluene.
-
Add a strong base, such as potassium tert-butoxide (1.1 equiv.), to the suspension.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Protocol 4: Synthesis of a Rhodium(I)-NHC Complex for Asymmetric Catalysis
For asymmetric catalysis, a chiral NHC precursor is required. This can be synthesized using a chiral amine in Protocol 2.
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the chiral 5-methyl-imidazo[1,5-a]pyridinium salt (1.0 equiv.) and silver(I) oxide (0.55 equiv.) in anhydrous dichloromethane.
-
Stir the mixture in the dark at room temperature for 4-6 hours to form the silver-NHC complex.
-
Filter the reaction mixture through a syringe filter to remove the silver salts.
-
To the filtrate containing the in situ generated silver-NHC complex, add [Rh(COD)Cl]₂ (0.5 equiv.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the solution under reduced pressure.
-
The resulting rhodium(I)-NHC complex can be purified by precipitation from a concentrated solution by the addition of a non-polar solvent like pentane or hexane.
Visualizations
Caption: Workflow for the three-component synthesis of 5-methylimidazo[1,5-a]pyridinium salts.
Caption: Generalized pathway from NHC precursor to catalytic application.
References
Application Notes and Protocols for the Functionalization of the 5-Methylimidazo[1,5-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the imidazo[1,5-a]pyridine core, with a specific focus on methodologies applicable to the 5-methyl substituted scaffold. The imidazo[1,5-a]pyridine moiety is a significant pharmacophore found in numerous biologically active compounds, making its targeted functionalization a key area of interest in medicinal chemistry and drug discovery.[1][2]
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its presence in a variety of compounds with interesting photophysical and biological properties.[1][3] Derivatives of this core have shown potential as anticancer agents, highlighting the importance of developing versatile and efficient synthetic methodologies to access a diverse range of analogues for structure-activity relationship (SAR) studies. This document outlines key functionalization strategies, including C-H functionalization and cyclocondensation reactions, providing detailed protocols and comparative data to aid in the design and synthesis of novel 5-methylimidazo[1,5-a]pyridine derivatives.
Data Presentation
Table 1: Synthesis of Imidazo[1,5-a]pyridine Derivatives via Ritter-Type Reaction
| Entry | Pyridinylmethanol Substrate | Nitrile Substrate | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanol | Acetonitrile | 1-Phenyl-3-methylimidazo[1,5-a]pyridine | 97 |
| 2 | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Acetonitrile | 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine | 92 |
| 3 | (4-Fluorophenyl)(pyridin-2-yl)methanol | Acetonitrile | 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine | 87[4] |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanol | Acetonitrile | 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine | 95[4] |
| 5 | (Pyridin-2-yl)(p-tolyl)methanol | Acetonitrile | 3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine | 93 |
Reaction conditions: Pyridinylmethanol (1.0 equiv), nitrile (10.0 equiv), Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv), MeCN, 150 °C, overnight.[4]
Table 2: Metal-Free Methylene Insertion via C-H Functionalization
| Entry | Imidazo[1,5-a]pyridine Substrate | Aldehyde | Product | Yield (%) |
| 1 | 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 86[5] |
| 2 | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83[6] |
| 3 | 3-(p-Tolyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(p-tolyl)imidazo[1,5-a]pyridin-1-yl)methane | 81 |
| 4 | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 78 |
Reaction conditions: Imidazo[1,5-a]pyridine (1.0 equiv), formaldehyde (37% in water), room temperature, overnight.[5][7]
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-3-methylimidazo[1,5-a]pyridines via Ritter-Type Reaction[4]
This protocol describes a method for the synthesis of 1-aryl-3-methylimidazo[1,5-a]pyridines utilizing a Bi(OTf)₃-catalyzed Ritter-type reaction.
Materials:
-
Aryl(pyridin-2-yl)methanol derivative
-
Acetonitrile (MeCN)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the aryl(pyridin-2-yl)methanol (0.5 mmol, 1.0 equiv), acetonitrile (5.0 mmol, 10.0 equiv), Bi(OTf)₃ (0.025 mmol, 5 mol%), and p-TsOH·H₂O (3.75 mmol, 7.5 equiv).
-
Heat the reaction mixture at 150 °C overnight.
-
After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-3-methylimidazo[1,5-a]pyridine.
Protocol 2: Metal-Free Synthesis of Bis(imidazo[1,5-a]pyridin-1-yl)methanes[5][6]
This protocol details a metal-free approach for the methylene insertion to bridge two imidazo[1,5-a]pyridine molecules at the C1 position.
Materials:
-
Substituted 3-arylimidazo[1,5-a]pyridine
-
Formaldehyde solution (37% in water)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 3-arylimidazo[1,5-a]pyridine (0.52 mmol, 1.0 equiv) in a suitable solvent if required (e.g., EtOH, 0.5 mL), add formaldehyde solution (1.0 mL, 12.36 mmol).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by an appropriate method (e.g., recrystallization or column chromatography) to obtain the pure bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane.
Mandatory Visualization
Caption: Workflow for the Ritter-Type Synthesis of Imidazo[1,5-a]pyridines.
Caption: Workflow for Metal-Free Methylene Insertion on Imidazo[1,5-a]pyridines.
Biological Activity and Signaling Pathways
While extensive research has been conducted on the broader class of imidazopyridines, specific biological data and defined signaling pathways for this compound derivatives are not extensively reported in the current literature. However, the general imidazo[1,5-a]pyridine scaffold is known to be a component of molecules with antituberculosis activity. For instance, some imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a component of the electron transport chain essential for energy production in Mycobacterium tuberculosis.[8] This inhibition disrupts the pathogen's energy metabolism, leading to cell death.
Further research is warranted to explore the biological activities of this compound derivatives and to elucidate their potential mechanisms of action and associated signaling pathways. The synthetic protocols provided herein offer a robust starting point for generating a library of compounds for such biological screening.
Caption: Proposed Mechanism of Action for Antitubercular Imidazopyridines.
Concluding Remarks
The functionalization of the imidazo[1,5-a]pyridine core is a dynamic area of research with significant potential for the discovery of novel therapeutic agents. The protocols and data presented here offer a practical guide for researchers to synthesize and explore the chemical space around the this compound scaffold. While direct functionalization of the 5-methyl position remains an area for future investigation, the methodologies for modification at other positions provide a strong foundation for the development of new derivatives with potentially valuable biological activities. Further screening of these compounds is encouraged to uncover their therapeutic potential and to delineate the signaling pathways through which they exert their effects.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Screening of 5-Methylimidazo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro biological screening of 5-Methylimidazo[1,5-a]pyridine compounds. This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, including anticancer and enzyme inhibitory activities. These notes are intended to guide researchers in setting up and performing key biological assays to evaluate the efficacy and mechanism of action of novel this compound derivatives.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of this compound derivatives. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | MAXF-401 (Breast) | Proliferation | 10.19 | [1] |
| 1 | GXF-251 (Stomach) | Proliferation | 9.599 | [1] |
| 2 | MAXF-401 (Breast) | Proliferation | > 30 | [1] |
| 3 | MAXF-401 (Breast) | Proliferation | 22.83 | [1] |
Note: Compound IDs are as designated in the cited literature. The core structure is based on this compound with various substitutions.
Table 2: Enzyme Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound Derivative | Target Enzyme | Assay Type | IC50 | Reference |
| 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | Aromatase | Biochemical | 4.5 x 10⁻⁹ M | [2] |
Note: While not a 5-methyl derivative, this data for a closely related imidazo[1,5-a]pyridine highlights the potential for potent enzyme inhibition within this scaffold.
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific this compound compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound compounds against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified by various methods, including radiometric, fluorescence, or luminescence-based readouts.
Materials:
-
This compound compounds
-
Purified active kinase (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well assay plates
-
Plate reader
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound compounds in the appropriate assay buffer. Include a known inhibitor as a positive control and a vehicle (DMSO) control.
-
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase enzyme to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimal reaction time (e.g., 60 minutes) at the recommended temperature for the specific kinase.
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate to allow the signal to develop.
-
-
Measurement:
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro screening and the potential signaling pathways affected by imidazopyridine compounds.
References
Application Notes and Protocols: 5-Methylimidazo[1,5-a]pyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of imidazo[1,5-a]pyridine derivatives, with a focus on 5-methylimidazo[1,5-a]pyridine, as emissive materials in Organic Light-Emitting Diodes (OLEDs). The content covers synthetic protocols, photophysical properties, device fabrication, and performance metrics. While specific data for this compound in OLEDs is limited in the current literature, the information presented here for closely related derivatives serves as a strong guideline for its application.
Introduction to Imidazo[1,5-a]pyridines in OLEDs
Imidazo[1,5-a]pyridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their applications in materials science, particularly in the field of optoelectronics.[1] These compounds often exhibit strong fluorescence, with emissions typically in the blue to greenish-yellow region of the visible spectrum, making them attractive candidates for emitter materials in OLEDs.[2][3] The imidazo[1,5-a]pyridine scaffold offers a versatile platform for tuning the photophysical and electronic properties through substitution at various positions, allowing for the optimization of device performance.[4]
Synthesis of Imidazo[1,5-a]pyridine Derivatives
The synthesis of imidazo[1,5-a]pyridines can be achieved through various methods. A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with aldehydes or other electrophilic reagents.[5]
Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine
This protocol is adapted from a procedure for the synthesis of 3-methylimidazo[1,5-a]pyridine and serves as a representative example.
Materials:
-
Nitroethane
-
2-Picolylamine (2-(aminomethyl)pyridine)
-
Polyphosphoric acid (PPA)
-
Phosphorous acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stir bar, add nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture at this temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-methylimidazo[1,5-a]pyridine.
Caption: Synthesis workflow for 3-methylimidazo[1,5-a]pyridine.
Photophysical Properties
Imidazo[1,5-a]pyridine derivatives typically exhibit desirable photophysical properties for OLED applications, including high photoluminescence quantum yields (PLQY) and large Stokes shifts. The emission color can be tuned by modifying the substituents on the core structure.
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative | Emission Color | Max Emission (nm) | PLQY (%) | Stokes Shift (cm⁻¹) | Solvent |
| ImPy-3 | Sky-Blue | ~470-490 | - | - | - |
| Zn(II) Complex | Blue | 440 | up to 37 | - | Dichloromethane |
| Various Derivatives | Blue | - | - | >5000 | Toluene |
Note: Data is compiled from various sources for different imidazo[1,5-a]pyridine derivatives and may not be directly comparable.
Application in OLEDs: Device Fabrication and Performance
Imidazo[1,5-a]pyridine derivatives are typically used as the emissive layer in a multilayer OLED structure. The device fabrication can be carried out using either solution-processing (e.g., spin-coating) or vacuum thermal evaporation techniques.
Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation
This is a general protocol for the fabrication of a small molecule OLED.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Imidazo[1,5-a]pyridine derivative (emitter)
-
Host material (if used as a dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Glovebox system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially under a vacuum of < 10⁻⁶ Torr.
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5-10 nm) of the HIL material.
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 30-50 nm) of the HTL material.
-
Emissive Layer (EML): Deposit the imidazo[1,5-a]pyridine derivative (e.g., 20-40 nm). If used as a dopant, co-evaporate with a host material at a specific doping concentration.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30-50 nm) of the ETL material.
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF.
-
Cathode: Deposit a layer (e.g., 100 nm) of Aluminum.
-
-
Encapsulation:
-
Transfer the fabricated device to a glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.
-
Caption: General workflow for OLED device fabrication.
Table 2: Performance of OLEDs with Imidazo[1,5-a]pyridine Derivatives
| Emitter | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | Emission Color | CIE (x, y) |
| ImPy-3 | 4.3 | 8.4 | 4.7 | - | Sky-Blue | (0.16, 0.22) |
Note: Data is for a specific 1-phenyl-3-(pyren-1-yl)imidazo[1,5-a]pyridine derivative (ImPy-3) and may not be representative of all derivatives.[3]
Device Characterization
The performance of the fabricated OLEDs is evaluated based on several key metrics.
Protocol: OLED Performance Testing
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere (for accurate EQE measurements)
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the OLED using the SMU and measure the current density.
-
Simultaneously, measure the luminance (brightness) of the device using a photometer.
-
Plot the current density and luminance as a function of the applied voltage.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A) by dividing the luminance by the current density.
-
Calculate the power efficiency (in lm/W) by dividing the current efficiency by the voltage and multiplying by π.
-
Determine the External Quantum Efficiency (EQE) by measuring the number of photons emitted per injected electron. This typically requires a calibrated integrating sphere setup.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emission spectrum of the device at a specific operating voltage using a spectroradiometer.
-
From the EL spectrum, determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Caption: Workflow for characterizing OLED performance.
Signaling Pathways and Device Physics
The operation of an OLED is based on the injection of charge carriers (electrons and holes) from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to form excitons, which then radiatively decay to produce light.
Caption: Simplified energy level diagram and charge transport in an OLED.
Conclusion
Imidazo[1,5-a]pyridine derivatives represent a promising class of materials for application as emitters in OLEDs, particularly for blue and greenish-yellow light emission. Their versatile synthesis allows for the fine-tuning of their photophysical and electronic properties. While specific performance data for this compound is not yet widely reported, the protocols and data presented for analogous compounds provide a solid foundation for further research and development in this area. Future work should focus on the synthesis and characterization of a wider range of derivatives, including this compound, and the optimization of device architectures to fully exploit their potential in high-performance OLEDs.
References
- 1. Novel Materials for OLEDs — Organische Chemie [uni-giessen.de]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methylimidazo[1,5-a]pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of a 3-methylimidazo[1,5-a]pyridine derivative is low. What are the key parameters to optimize?
A1: Low yields in the synthesis of 3-methylimidazo[1,5-a]pyridines, particularly through the cyclocondensation of 2-(aminomethyl)pyridines with nitroethane, can often be attributed to suboptimal reaction conditions. Key parameters to investigate include the reaction medium, temperature, and the ratio of reagents.
For the cyclization of 2-(aminomethyl)pyridine with nitroethane, a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) has been shown to be an effective medium.[1][2] Increasing the reaction temperature can significantly improve the yield. For instance, in a 1:1 mixture of 87% PPA and H₃PO₃, increasing the temperature from 140 °C to 160 °C can boost the yield from 62% to 77%.[2]
It is also crucial to ensure the complete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1] If the reaction stalls, a stepwise increase in temperature or prolonged reaction time might be beneficial.
Q2: I am observing significant side product formation in my Ritter-type synthesis of imidazo[1,5-a]pyridines. How can I minimize these impurities?
A2: In the Ritter-type synthesis of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles, the formation of side products can occur.[3] The proposed mechanism involves the generation of a benzylic carbocation, which, while usually leading to the desired product, can also participate in side reactions.[3]
To minimize side products, consider the following:
-
Catalyst System: The combination of a Lewis acid like Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and a Brønsted acid such as p-Toluenesulfonic acid (p-TsOH) is crucial.[3] Omitting the Lewis acid can lead to a significant decrease in the yield of the desired product and potentially favor side reactions.[3]
-
Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile (MeCN) as a solvent has been shown to provide better yields compared to a mixture of dichloroethane (DCE) and MeCN in certain cases.[3]
-
Concentration: The reaction concentration can be a critical factor. Optimizing the molar concentration of your reactants may improve the selectivity towards the desired product.[3]
-
Temperature: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they might also promote the formation of undesired byproducts. A systematic study of the temperature profile is recommended.[3]
Q3: What is a reliable method for the purification of this compound derivatives?
A3: Purification of this compound derivatives is typically achieved using column chromatography on silica gel.[4][5] The choice of eluent system is critical for achieving good separation. A common mobile phase is a mixture of ethyl acetate (EtOAc) and hexane.[3] The polarity of the eluent can be adjusted based on the specific substituents on the imidazo[1,5-a]pyridine core. For instance, for 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine, an elution system of 20% EtOAc/hexane has been used successfully.[3] For 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine, a 10% EtOAc/hexane mixture was employed.[3]
After column chromatography, it is good practice to characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[4][5]
Q4: Can I run the synthesis of imidazo[1,5-a]pyridines under metal-free conditions?
A4: Yes, metal-free synthetic routes to imidazo[1,5-a]pyridines are available. One such method involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[6] Another approach is a sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions.[6] These methods offer alternatives to metal-catalyzed reactions, which can be advantageous in terms of cost, toxicity, and ease of product purification.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane. [2]
| Entry | Medium ( g/mmol of substrate) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1) | 110 | 3 | 4 |
| 2 | PPA 85% (1) | 130 | 3 | 13 |
| 3 | PPA 87% (1) | 130 | 3 | 15 |
| 4 | PPA 80% (1) | 140 | 3 | 6 |
| 5 | H₃PO₃ 100% (1) | 140 | 5 | 0 |
| 6 | PPA 87% (0.5) / H₃PO₃ (0.25) | 110 | 5 | 22 |
| 7 | PPA 87% (0.5) / H₃PO₃ (0.25) | 140 | 2 | 43 |
| 8 | PPA 87% (0.5) / H₃PO₃ (0.5) | 140 | 1.5 | 62 |
| 9 | PPA 87% (0.5) / H₃PO₃ (0.5) | 160 | 2 | 77 |
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction: [3]
-
To a thick-walled sealed tube, add the substituted phenyl(pyridin-2-yl)methanol (1.0 equiv).
-
Dissolve the starting material in dichloroethane (DCE) to a concentration of 0.3 M.
-
Add Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equiv).
-
Add the corresponding nitrile (e.g., acetonitrile, 15 equiv).
-
Seal the tube and heat the reaction mixture at 150 °C overnight.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Typical Procedure for the Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation: [1]
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, charge nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it into an oil bath preheated to 160 °C.
-
Stir the reaction mixture for the specified time (e.g., 2 hours).
-
After completion, quench the reaction mixture with ice-cold water.
-
Neutralize the mixture with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,5-a]pyridines.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Methylimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methylimidazo[1,5-a]pyridine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives
This method typically involves the reaction of a 2-(aminomethyl)pyridine (also known as 2-picolylamine) derivative with a C1 or C2 electrophile, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Q1: My reaction is producing a significant amount of a dark, tarry, and insoluble material, leading to a low yield of the desired this compound. What is this byproduct and how can I minimize it?
A1: The dark, insoluble material is likely polymeric resin. This is the most commonly reported byproduct in PPA-mediated cyclocondensation reactions for the synthesis of imidazo[1,5-a]pyridines.[1] These resins are thought to form from the self-condensation or polymerization of the starting materials or reactive intermediates under the harsh acidic and high-temperature conditions.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can promote polymerization. It is crucial to carefully control the temperature and monitor the reaction progress (e.g., by TLC or LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Control the Rate of Addition: Adding the reagents slowly and in a controlled manner can help to maintain a low concentration of reactive intermediates, thus disfavoring polymerization.
-
Purity of Starting Materials: Ensure the purity of 2-(aminomethyl)pyridine and the electrophile. Impurities can act as initiators for polymerization.
-
Alternative Synthetic Routes: If polymerization remains a significant issue, consider alternative synthetic methods that employ milder reaction conditions.
Q2: I am observing an additional spot on my TLC plate that is not my starting material or the desired product. What could this be?
A2: Besides polymeric resins, other potential byproducts in the cyclocondensation synthesis of this compound can include:
-
Incompletely Cyclized Intermediates: The reaction proceeds through the formation of an intermediate, such as an amidinium species, before the final cyclization and aromatization.[1] Under suboptimal conditions (e.g., insufficient heating, incorrect stoichiometry), this intermediate may not fully convert to the final product.
-
N-Acyl Byproducts: If the electrophile is an acylating agent (e.g., an acid anhydride or acyl chloride), acylation of the primary amine of 2-(aminomethyl)pyridine can occur without subsequent cyclization.
-
Side Reactions of the Electrophile: The electrophile itself might undergo self-condensation or other side reactions, especially at high temperatures.
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate the byproduct by chromatography and characterize it using techniques like NMR and mass spectrometry to confirm its identity. This will provide valuable insight into the side reaction occurring.
-
Adjust Reaction Conditions:
-
For incomplete cyclization, try increasing the reaction temperature or time moderately, or using a stronger dehydrating agent.
-
To avoid N-acyl byproducts that do not cyclize, ensure the reaction conditions are optimized for the cyclization step.
-
Ritter-Type Reaction
The Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines typically involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a strong acid.
Q3: In the synthesis of a substituted imidazo[1,5-a]pyridine via a Ritter-type reaction, I am observing a significant byproduct. What is the likely structure of this byproduct?
A3: In the Ritter-type synthesis of 1-aryl-imidazo[1,5-a]pyridines, a common byproduct can arise from an alternative reaction pathway of the carbocation intermediate. For instance, in the synthesis of 1-(2-methylphenyl)-3-methylimidazo[1,5-a]pyridine (a derivative of this compound), a byproduct (referred to as 4h in some literature) has been reported with a yield of 17%. While the exact universally applicable structure depends on the specific reactants, a plausible structure for such a byproduct involves the rearomatization of an intermediate through a different pathway.
Troubleshooting Steps:
-
Optimize Acid Catalyst and Temperature: The choice and amount of acid catalyst, as well as the reaction temperature, can influence the reaction pathway. Screening different acids (e.g., p-TsOH, Bi(OTf)₃) and optimizing their concentrations can favor the desired cyclization.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the carbocation intermediate and influence the product distribution.
Quantitative Data on Byproduct Formation
Currently, the available literature primarily provides qualitative descriptions of byproducts, such as "easily removable polymeric resins," without extensive quantitative data on their formation under varying conditions. However, one study on a Ritter-type reaction provides a specific yield for a byproduct:
| Reaction Type | Substrate | Product | Byproduct | Byproduct Yield (%) |
| Ritter-type | Substrate 1h | Product 3h | Byproduct 4h | 17 |
Note: The specific structures of 1h , 3h , and 4h are detailed in the corresponding research article.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation
This protocol is adapted from a literature procedure for the synthesis of 3-Methylimidazo[1,5-a]pyridine from 2-picolylamine and nitroethane.[1]
Materials:
-
Nitroethane
-
2-Picolylamine (2-(aminomethyl)pyridine)
-
87% Polyphosphoric acid (PPA)
-
Phosphorous acid
-
Ethyl acetate
-
Aqueous ammonia
-
Ice-cold water
Procedure:
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, charge nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it into an oil bath preheated to 160 °C.
-
Stir the reaction mixture for 2 hours.
-
After 2 hours, carefully pour the hot mixture into ice-cold water (20 mL).
-
Neutralize the aqueous solution with aqueous ammonia.
-
Extract the product with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
The following diagram illustrates a general workflow for identifying and mitigating byproduct formation during the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis of this compound.
Reaction Pathways Leading to Product and Byproducts
This diagram illustrates the general reaction pathways for the cyclocondensation synthesis, highlighting the formation of the desired product and potential polymeric byproducts.
Caption: Reaction pathways showing the formation of the desired product and polymeric byproducts.
References
Technical Support Center: Purification of Methylated Imidazo[1,5-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of methylated imidazo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for methylated imidazo[1,5-a]pyridines?
A1: The most prevalent methods for purifying methylated imidazo[1,5-a]pyridines are flash column chromatography on silica gel and recrystallization.[1] The choice between these techniques often depends on the scale of the reaction, the nature of the impurities, and the physical state of the product. For instance, crude products are often purified by flash column chromatography using solvent systems like ethyl acetate/petroleum ether.[1]
Q2: How does methylation affect the polarity and solubility of imidazo[1,5-a]pyridines, and what impact does this have on purification?
A2: Methylation can significantly alter the physicochemical properties of imidazo[1,5-a]pyridines. N-methylation of secondary amines can lead to a slight decrease in basicity.[2] The introduction of a methyl group, which is hydrophobic, can also decrease the polar surface area, leading to increased lipophilicity and potentially lower aqueous solubility.[3] This change in polarity will necessitate adjustments to chromatographic solvent systems, often requiring more non-polar eluents for effective separation.
Q3: Why is the formation of regioisomers a significant challenge in the synthesis and purification of some methylated imidazo[1,5-a]pyridines?
A3: Regioisomer formation is a common hurdle, particularly when dealing with unsymmetrical precursors.[4] These isomers often possess very similar physical and chemical properties, making their separation by standard chromatographic or recrystallization techniques extremely difficult.[4] The nearly identical polarity of regioisomers leads to co-elution in chromatography and co-crystallization, resulting in impure final products.
Q4: What are some common impurities encountered during the synthesis of methylated imidazo[1,5-a]pyridines?
A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, when using dimethyl sulfoxide (DMSO) as a methyl source, side reactions can generate impurities that reduce the overall yield.[5] Incomplete reactions can also lead to the presence of starting materials in the crude product, necessitating careful purification to isolate the desired methylated compound.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad or tailing peaks on TLC and column chromatography.
-
Co-elution of the desired product with impurities.
-
Streaking of the compound on the TLC plate.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the methylated imidazo[1,5-a]pyridine from impurities. Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Compound is Too Polar/Basic for Silica Gel | Methylated imidazo[1,5-a]pyridines can be basic and interact strongly with the acidic silica gel, leading to tailing.[6] Consider using a different stationary phase, such as alumina (basic or neutral), or adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.[6] |
| Presence of Regioisomers | Regioisomers often have very similar polarities, making their separation on standard silica gel challenging.[4] High-Performance Liquid Chromatography (HPLC), particularly with a gradient elution, may be necessary to achieve separation.[4] |
| Sample Overload | Loading too much crude product onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
The resulting crystals are of low purity.
-
Poor recovery of the product after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Screen a variety of solvents with different polarities. If a single solvent is not effective, try a binary solvent system. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or cause the compound to oil out. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Supersaturation Not Reached | If no crystals form, the solution may not be saturated. Carefully evaporate some of the solvent to increase the concentration of the product. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Attempt to remove these impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Methylated Imidazo[1,5-a]pyridine
This protocol is a general guideline and may require optimization for specific compounds.
-
Slurry Preparation: Adsorb the crude methylated imidazo[1,5-a]pyridine onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent of the eluent system (e.g., petroleum ether).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical starting eluent could be 100% petroleum ether, gradually moving to a mixture such as 1:6 ethyl acetate/petroleum ether.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methylated imidazo[1,5-a]pyridine.
Protocol 2: Recrystallization of a Methylated Imidazo[1,5-a]pyridine
This protocol provides a general procedure for recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a solvent that has been successfully used for the recrystallization of related compounds.[1]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Methylated Imidazo[1,5-a]pyridine Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Column Chromatography | 65 | 98 | 75 | Effective at removing baseline and closely eluting impurities. |
| Recrystallization (Ethanol) | 65 | 95 | 60 | Less effective for removing impurities with similar solubility. |
| Preparative HPLC | 80 (after column) | >99 | 85 | Ideal for separating regioisomers and achieving high purity. |
Note: The data in this table is illustrative and will vary depending on the specific compound and impurities.
Mandatory Visualization
Caption: Experimental workflow for the purification of methylated imidazo[1,5-a]pyridines.
Caption: Troubleshooting logic for common purification issues.
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Methylimidazo[1,5-a]pyridine Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 5-Methylimidazo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: For the purification of imidazo[1,5-a]pyridine derivatives, silica gel is the most commonly used stationary phase.[1][2][3] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Based on literature for similar compounds, initial trials could use an eluent system of ethyl acetate in hexane or petroleum ether.[4][5]
Q2: My compound is not eluting from the column. What could be the problem?
A2: There are several potential reasons for this issue:
-
Insufficiently Polar Mobile Phase: this compound is a somewhat polar molecule due to the nitrogen atoms. If the mobile phase is too non-polar (e.g., pure hexane), the compound may have a very strong affinity for the silica gel and will not move down the column. Gradually increasing the polarity of the eluent, for instance by increasing the percentage of ethyl acetate, should facilitate elution.
-
Compound Decomposition: Although imidazo[1,5-a]pyridines are generally stable, highly acidic silica gel could potentially cause decomposition or strong, irreversible binding of the basic nitrogen-containing compound.[6] You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[6]
-
Incorrect Solvent System: Ensure that the solvent system you are using for the column is the same as the one that showed good separation on your TLC analysis.
Q3: The separation of my product from impurities is poor. How can I improve the resolution?
A3: To improve separation:
-
Optimize the Mobile Phase: A slight adjustment in the solvent polarity can significantly impact resolution. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio. For N-heterocyclic compounds, adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica gel.
-
Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a concentrated band using a minimal amount of solvent.[7] Dry loading the sample onto a small amount of silica can also improve resolution, especially if the compound has limited solubility in the eluent.[7]
Q4: I am observing tailing of my compound spot on the TLC plate and broad peaks during column chromatography. What can I do?
A4: Tailing is a common issue with nitrogen-containing compounds on silica gel due to interactions with acidic silanol groups. To mitigate this:
-
Use a Mobile Phase Modifier: As mentioned, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly reduce tailing.
-
Deactivated Silica: Consider using deactivated silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine in your mobile phase before packing the column.
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (basic or neutral) which may have more favorable interactions with your compound.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound has decomposed on the silica. | Test for stability on a TLC plate. If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6] | |
| Poor separation of product and impurities | Solvent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. |
| Column was not packed or loaded correctly. | Ensure the column is packed well and load the sample in a narrow band.[7] | |
| Product is eluting too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Streaking or tailing of the compound | Interaction of the basic nitrogen with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent.[6] |
| Overloading the column. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).[1][3]
-
Mobile Phase Selection: Start with a low to moderate polarity eluent and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading).[7]
-
Elution: Begin elution with the starting mobile phase. If the compound does not elute, gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table of Reported Column Chromatography Conditions for Imidazo[1,5-a]pyridine Derivatives:
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 3-Methylimidazo[1,5-a]pyridine | Silica gel | Ethyl acetate/petroleum ether (1:6) | [4] |
| Substituted imidazo[1,2-a]pyridines | Silica gel | Hexane and ethyl acetate (50:50 to 30:70) | [1] |
| Substituted imidazo[1,5-a]pyridines | Silica gel | Ethyl acetate/n-hexane mixture | [2][8] |
| 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine | Silica gel | 10% Ethyl acetate/hexane | [5] |
| 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine | Silica gel | 20% Ethyl acetate/hexane | [5] |
Visual Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
Recrystallization of 5-Methylimidazo[1,5-a]pyridine: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Methylimidazo[1,5-a]pyridine.
Recommended Recrystallization Solvents & Screening Data
| Solvent/Solvent System | Rationale & Expected Solubility | Boiling Point (°C) |
| Single Solvents | ||
| Ethanol | Often effective for polar N-heterocycles.[1] | 78 |
| Isopropanol | Similar to ethanol, can offer different solubility characteristics. | 82 |
| Ethyl Acetate | A moderately polar solvent that can be effective.[1] | 77 |
| Toluene | Suitable for aromatic compounds, may require heating. | 111 |
| Cyclohexane | A nonpolar solvent; a related compound has been successfully recrystallized from it. | 81 |
| Water | Generally, organic compounds have low solubility, but it can be effective for polar molecules, especially at high temperatures.[1] | 100 |
| Solvent Systems (Anti-solvent approach) | ||
| Dichloromethane/Hexane | A polar/nonpolar mixture that is often effective for purification. | ~40-69 |
| Acetone/Hexane | A good general-purpose solvent mixture.[1] | ~56-69 |
| Ethanol/Water | A common system for moderately polar compounds.[1] | ~78-100 |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound from a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Troubleshooting Guide & FAQs
Q1: My compound is not dissolving in the hot solvent.
A1: This indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures. You should try a more polar solvent or a different solvent system. If you are already using a significant amount of solvent, adding more is unlikely to be effective and will make recovery difficult.
Q2: No crystals are forming upon cooling.
A2: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may be too dilute for crystals to form. Try evaporating some of the solvent to increase the concentration and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound to induce crystallization.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different, less polar solvent or an anti-solvent system may be necessary.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To remedy this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Using a lower-boiling point solvent may also be beneficial.
Q4: The purity of the recrystallized product has not improved significantly.
A4: This could be due to several reasons:
-
Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Inadequate washing: The surface of the crystals may still be coated with impure mother liquor. Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration.
-
Co-crystallization of impurities: If an impurity has very similar solubility properties to your compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be required.
Experimental Workflow
Caption: A workflow diagram illustrating the key steps and decision points in the recrystallization process for this compound.
References
Technical Support Center: Cyclization of 5-Methylimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylimidazo[1,5-a]pyridine. The following information is designed to help overcome common challenges and side reactions encountered during the cyclization process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the cyclization to form imidazo[1,5-a]pyridines?
A1: The most frequently reported side products are "easily removable polymeric resins".[1][2] While the exact structure of these resins is often not fully characterized in the literature, they are thought to arise from the self-polymerization of starting materials or reactive intermediates under the harsh reaction conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid (PPA).
Q2: My reaction is resulting in a low yield of the desired this compound. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the concentration of reagents.[1][2] Inadequate temperatures may lead to incomplete reaction, while excessively high temperatures can promote the formation of polymeric side products.
-
Moisture in Reagents: The presence of water can interfere with the cyclization process, particularly when using dehydrating agents like PPA.
-
Purity of Starting Materials: Impurities in the 2-(aminomethyl)-6-methylpyridine or the cyclizing agent can lead to the formation of undesired byproducts.
-
Inefficient Purification: The desired product might be lost during the workup and purification steps.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Minimizing polymeric byproduct formation can be achieved by:
-
Optimizing Reaction Temperature and Time: Carefully controlling the reaction temperature and monitoring the reaction progress to avoid prolonged heating after completion can reduce polymerization.
-
Using Optimized Reagent Ratios: Employing the optimal ratio of the cyclizing agent to the amine substrate is crucial.
-
Ensuring Anhydrous Conditions: Use dry solvents and reagents to prevent side reactions catalyzed by water.
Q4: What purification techniques are most effective for removing polymeric resins and other impurities?
A4: Column chromatography on silica gel is a standard and effective method for purifying the crude product. The choice of eluent system will depend on the specific impurities present, but a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Recrystallization can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Refer to optimized protocols for temperature ranges.[1][2] |
| Inactive reagents. | Ensure the purity and reactivity of starting materials. Use freshly opened or properly stored reagents. | |
| Presence of moisture. | Dry all glassware thoroughly and use anhydrous solvents and reagents. | |
| Significant Formation of Brown/Black Tarry Material (Polymeric Resins) | Reaction temperature is too high. | Lower the reaction temperature. A temperature optimization study may be necessary. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Incorrect stoichiometry. | Re-verify the molar ratios of your reactants. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of various side products. | Optimize reaction conditions (temperature, time, solvent) to favor the formation of the desired product. Isolate and characterize major byproducts to understand the side reactions. |
| Incomplete reaction. | Increase reaction time or temperature cautiously. | |
| Difficulty in Isolating the Product from the Reaction Mixture | Product is highly soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Use a more efficient extraction solvent. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if separation on silica gel is poor. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane
(Data adapted from a study on a related imidazo[1,5-a]pyridine synthesis, which can serve as a starting point for optimizing the synthesis of the 5-methyl derivative)[1][2]
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g/mmol ) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol ) | 130 | 3 | 13 |
| 3 | PPA 87% (1 g/mmol ) | 130 | 3 | 15 |
| 4 | PPA 80% (1 g/mmol ) | 140 | 3 | 6 |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 |
| 6 | PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.25 g/mmol ) | 110 | 5 | 22 |
| 7 | PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.25 g/mmol ) | 140 | 2 | 43 |
| 8 | PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.5 g/mmol ) | 140 | 1.5 | 62 |
| 9 | PPA 87% (0.5 g/mmol ) / H₃PO₃ (0.5 g/mmol ) | 160 | 2 | 77 |
Experimental Protocols
Key Experiment: Cyclization of 2-(aminomethyl)-6-methylpyridine with an Electrophilic Partner (Adapted Protocol)
This protocol is adapted from the synthesis of 3-methylimidazo[1,5-a]pyridine and should be optimized for the 5-methyl derivative.[1][2]
Materials:
-
2-(aminomethyl)-6-methylpyridine
-
Cyclizing agent (e.g., nitroethane)
-
Polyphosphoric acid (PPA), 87%
-
Phosphorous acid (H₃PO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry flask equipped with a magnetic stirrer, add 2-(aminomethyl)-6-methylpyridine (1.0 mmol), the cyclizing agent (e.g., nitroethane, 2.0 mmol), 87% polyphosphoric acid (0.5 g), and phosphorous acid (0.5 g).
-
Heat the reaction mixture to the desired temperature (e.g., 160 °C, optimization may be required) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Proposed Reaction Pathway and Potential Side Reaction
Caption: Proposed reaction pathway and a potential side reaction.
References
Technical Support Center: 5-Methylimidazo[1,5-a]pyridine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Methylimidazo[1,5-a]pyridine and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of imidazopyridine derivatives?
A1: Imidazopyridines are a class of nitrogen-containing fused heterocyclic compounds.[1] Their structure, which includes both an imidazole and a pyridine ring, often leads to a crystalline state and relatively low aqueous solubility, especially in neutral pH environments.[2] The unique chemical structure and potential for various intermolecular interactions can make them challenging to dissolve in aqueous media.[3] More than 40% of new chemical entities are practically insoluble in water, a challenge that frequently includes heterocyclic compounds like imidazopyridines.[4]
Q2: Why is this compound likely to have poor aqueous solubility?
A2: The molecular structure of this compound contains a planar, aromatic heterocyclic ring system. Such structures are often associated with strong crystal lattice energy, meaning more energy is required to break the crystal structure and dissolve the compound. The methyl group adds to the molecule's lipophilicity. Larger molecules and those with higher molecular weight tend to be less soluble as they are more difficult for solvent molecules to surround and solvate.[5]
Q3: What are the primary strategies for enhancing the solubility of poorly soluble drugs?
A3: A wide range of techniques exist to improve the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[4] Key methods include:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), solid dispersions, and complexation with cyclodextrins.[4][6]
-
Chemical Modifications: Salt formation for ionizable drugs and the creation of prodrugs.[7]
-
Formulation-Based Approaches: Use of co-solvents, surfactants (micellar solubilization), hydrotropy, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][8]
Q4: How does pH influence the solubility of this compound?
A4: The imidazo[1,5-a]pyridine core contains basic nitrogen atoms that can be protonated. Therefore, the solubility of this compound is expected to be pH-dependent. In acidic conditions (low pH), the nitrogen atoms in the pyridine and/or imidazole ring can become protonated, forming a more soluble salt. Adjusting the pH of a solution to a range where the compound is ionized is a common and effective method to increase the solubility of ionizable drugs.[9] Conversely, in neutral or basic conditions, the compound will likely be in its less soluble free base form.
Q5: What is the Biopharmaceutical Classification System (BCS) and why is it relevant?
A5: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[10] It helps in predicting a drug's in vivo performance and is a critical tool in drug development.[10][11] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Poorly soluble compounds like this compound would likely fall into BCS Class II or IV.[12] Identifying the correct class is crucial for selecting the most appropriate solubility enhancement strategy.[11]
Troubleshooting Guide
Q: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What are the initial troubleshooting steps?
A: When facing dissolution challenges in a neutral aqueous buffer, consider the following initial steps:
-
pH Adjustment: Since imidazopyridines are basic, attempt to lower the pH of your buffer. Create a pH solubility profile by testing solubility in a range of acidic buffers (e.g., pH 2, 4, 5) to determine if a more soluble salt form can be achieved.[9]
-
Introduce a Co-solvent: If pH adjustment is not sufficient or desirable for your experiment, try adding a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400.[12] First, dissolve the compound in the pure co-solvent, then add the aqueous buffer dropwise while vortexing.
Q: I used a co-solvent to dissolve my compound, but it precipitated when I added it to my aqueous experimental medium. How can this be prevented?
A: Precipitation upon dilution is a common issue with co-solvent systems, indicating that the drug has fallen out of solution as the solvent polarity changes. To mitigate this:
-
Optimize the Co-solvent Ratio: The concentration of the co-solvent in the final medium may be too low. You may need to increase the percentage of the co-solvent, but be mindful of its potential effects on your experimental system (e.g., cell toxicity).
-
Use Surfactants or Polymers: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) or a hydrophilic polymer (e.g., PVP, HPMC) into your formulation. These excipients can help stabilize the supersaturated solution that forms upon dilution and prevent precipitation.[13]
-
Consider a Solid Dispersion: For more robust formulations, creating a solid dispersion can be highly effective. This involves dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve dissolution rates and prevent precipitation.[9]
Q: For in vivo animal studies, which solubility enhancement techniques are generally considered safe and effective?
A: For in vivo applications, the choice of excipients is critical to ensure biocompatibility and minimize toxicity. Recommended approaches include:
-
Co-solvent Systems: Use well-established, safe co-solvents like PEG 400, propylene glycol, and ethanol in limited concentrations.
-
Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly increase aqueous solubility.[5] This method is widely used for parenteral and oral formulations.[4]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) are an excellent option. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, enhancing both solubility and absorption.[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[14] This can be a viable option for both oral and injectable routes.
Q: My compound appears to be degrading after applying a solubility enhancement technique. How can I ensure chemical stability?
A: Chemical stability is paramount. If you suspect degradation (e.g., change in color, appearance of new peaks in HPLC), take the following precautions:
-
Avoid Harsh Conditions: High temperatures (as used in melt methods for solid dispersions) or extreme pH values can cause degradation. Opt for milder techniques where possible, such as solvent evaporation at low temperatures or complexation at room temperature.
-
Excipient Compatibility Study: Perform a compatibility study by storing your compound with the chosen excipients (co-solvents, polymers, etc.) under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation over time.
-
Protect from Light and Oxygen: Imidazopyridine derivatives can be sensitive to light and oxidation. Prepare formulations under low-light conditions and consider adding an antioxidant or purging solutions with nitrogen.
Data on Solubility of Imidazopyridine Derivatives
| Compound ID | R2 Substituent | R8 Substituent | Thermodynamic Solubility (µM at pH 7.4) |
| Hit A | -SO2CH3 | - | 6.9 |
| Hit B | -SO2CF3 | - | 1.4 |
| 3e | -SO2CH2CF3 | -OCF3 | 64.7 |
| 3i | -SO2CH2CF3 | -S-Ph-4-Cl | 12.4 |
| 7 | -SO2CH2CF3 | 4-pyridyl | 31.1 |
| Data adapted from a study on antileishmanial imidazo[1,2-a]pyridine derivatives.[2] |
This data highlights that the addition of polar groups (like a pyridyl group) or specific fluorinated moieties can substantially improve aqueous solubility.[2]
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
This protocol describes a general method for preparing a stock solution of a poorly soluble compound using a co-solvent system.
-
Materials:
-
This compound
-
Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, PEG 400)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Vortex mixer and magnetic stirrer
-
-
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a minimal volume of the selected co-solvent (e.g., 100 µL of DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary. This creates a high-concentration primary stock.
-
While vigorously vortexing the vial, slowly add the aqueous buffer drop by drop to the primary stock solution until the desired final concentration and volume are reached.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Note: The final concentration of the co-solvent should be kept as low as possible (ideally <1% v/v for cell-based assays) to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to create an amorphous solid dispersion of the drug in a hydrophilic polymer matrix.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., Methanol, Acetone, Dichloromethane)
-
Rotary evaporator or vacuum oven
-
-
Methodology:
-
Select a common solvent in which both the drug and the polymer are soluble.
-
Dissolve a defined ratio of drug-to-polymer (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to minimize thermal stress on the compound.
-
Once the solvent is removed, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask. The powder can then be used for dissolution studies or incorporated into solid dosage forms.
-
Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the kneading method to form an inclusion complex, which is a simple and effective technique.
-
Materials:
-
This compound
-
HP-β-CD
-
Water-Ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
-
Methodology:
-
Place a defined molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a glass mortar.
-
Add a small amount of the water-ethanol mixture to the HP-β-CD to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
Dry the resulting paste-like mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting dried complex can be crushed and sieved to obtain a fine powder with enhanced solubility.
-
Visualized Workflows
Caption: Experimental workflow for selecting and developing a suitable solubility enhancement strategy.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. sphinxsai.com [sphinxsai.com]
Troubleshooting low yield in imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific challenges you may face in the laboratory.
Q1: My imidazo[1,5-a]pyridine synthesis is resulting in a very low yield. What are the most common factors I should investigate?
A1: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][2] Optimization of these parameters is crucial.
-
Starting Material Quality: The purity of your starting materials, such as 2-(aminomethyl)pyridines and the corresponding carbonyl compounds or nitroalkanes, is critical. Impurities can lead to unwanted side reactions.
-
Catalyst Activity: If your synthesis is catalyst-dependent (e.g., using copper or iron catalysts), ensure the catalyst is active and used in the correct loading.[2][3]
-
Atmosphere Control: Some synthetic routes are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Substituent Effects: The electronic and steric properties of substituents on your starting materials can influence reactivity and yield.[4][5]
Q2: I am using a cyclocondensation reaction between a 2-(aminomethyl)pyridine and a nitroalkane, but the yield is poor. How can I optimize this?
A2: The cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes is a known method, but yields can be variable.[1] Consider the following optimization strategies:
-
Reaction Medium and Temperature: Polyphosphoric acid (PPA) is often used as a medium. The temperature needs to be carefully controlled, as higher temperatures can lead to decomposition. One study found that increasing the temperature from 110 °C to 130 °C improved the yield, but further increases may not be beneficial.[1]
-
Nitroalkane Structure: The structure of the nitroalkane can affect the reaction's success. While primary nitroalkanes may provide moderate yields, more sterically hindered or electronically different nitroalkanes (like α-nitrotoluene) might result in sluggish reactions and lower yields.[1]
Below is a summary of reaction condition optimization from a study by Belskaya et al. (2020) for the cyclization of 2-(aminomethyl)pyridine with nitroethane.
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g/mmol ) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol ) | 130 | 3 | 13 |
Q3: My copper-catalyzed synthesis of 1,3-diarylated imidazo[1,5-a]pyridines is not giving the expected yield. What could be the issue?
A3: Copper-catalyzed reactions are a popular method for synthesizing this class of compounds.[2][3] If you are experiencing low yields, consider these points:
-
Catalyst Choice and Loading: Different copper catalysts can have varying efficacy. For instance, a study showed that a Cu-MOF-74 catalyst provided better yields compared to other copper-based MOFs.[2] The catalyst loading is also critical; increasing the catalyst amount from 5 mol% to 10 mol% significantly improved the yield, but further increases had a negligible effect.[2]
-
Solvent Effects: The choice of solvent can dramatically influence the reaction outcome. Solvents like DMF or DMSO have been shown to be more effective than less polar solvents like chlorobenzene or p-xylene in certain copper-catalyzed systems.[2]
-
Reactant Concentration: The concentration of your reactants can have a significant impact. In some cases, a higher concentration of the starting materials can lead to improved yields.[2]
-
Oxidant: Many of these reactions are oxidative couplings and require an oxidant, often air or pure oxygen.[3] Ensure that the reaction is adequately exposed to the oxidant.
Q4: I am attempting a multi-component reaction to synthesize imidazo[1,5-a]pyridinium ions, but the reaction is not proceeding cleanly. What are some troubleshooting steps?
A4: Three-component coupling reactions, for example, using substituted picolinaldehydes, amines, and formaldehyde, are efficient but can be sensitive to reaction conditions.[6]
-
Acid Catalyst: These reactions often require an acid catalyst. The type and amount of acid can be critical.
-
Order of Addition: The order in which the components are added can sometimes influence the outcome. A stepwise addition, for instance, allowing the amine and formaldehyde to react first before adding the picolinaldehyde, might be beneficial.[6]
-
Purity of Formaldehyde Source: The source of formaldehyde (e.g., formalin or paraformaldehyde) should be of high quality.
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines
This protocol is based on methodologies described in the literature.[2]
-
To a reaction vial, add 2-benzoyl pyridine (1.0 mmol), the desired benzylamine (3.0 mmol), and the copper catalyst (e.g., Cu-MOF-74, 10 mol%).
-
Add the appropriate solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the reaction mixture at 120 °C under an air atmosphere for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 5-Methylimidazo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 5-Methylimidazo[1,5-a]pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common scalable methods for the synthesis of this compound?
A1: Several scalable methods for the synthesis of substituted imidazo[1,5-a]pyridines have been reported, which can be adapted for this compound. Key approaches include:
-
Cyclocondensation of 2-(aminomethyl)pyridines: This method involves the reaction of a substituted 2-(aminomethyl)pyridine with various electrophilic partners. For the target molecule, 6-methyl-2-(aminomethyl)pyridine would be a key starting material.
-
Iodine-Mediated C-H Amination: A transition-metal-free approach that utilizes molecular iodine to mediate the reaction between a 2-pyridyl ketone and an alkylamine.[1][2] This method is noted for its operational simplicity and can be performed on a gram scale.[1]
-
Ritter-Type Reaction: Novel methods utilizing a Ritter-type reaction have been developed, offering good to excellent yields for a range of imidazo[1,5-a]pyridine analogs.[3]
-
Copper-Catalyzed Reactions: Copper-catalyzed tandem reactions provide an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines.[4]
Q2: Are there any safety precautions to consider during the synthesis?
A2: Yes, standard laboratory safety precautions should always be followed. Specific considerations for some of the reported syntheses include:
-
Handling of Reagents: Reagents like thiophosgene and triphosgene, which are sometimes used in the synthesis of derivatives, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][6]
-
Reaction Conditions: Some synthetic procedures require high temperatures and pressures, which necessitates the use of appropriate reaction vessels and monitoring to prevent accidents.[3][7]
-
Solvent Safety: Many of the syntheses utilize organic solvents. Ensure proper handling and disposal procedures are followed.
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal Reagent Stoichiometry | The ratio of reactants can be critical. Titrate key reagents if their purity is uncertain. Experiment with slight excesses of one of the reactants to drive the reaction to completion. |
| Catalyst Inactivity | If using a catalyst (e.g., Copper or Bismuth salts), ensure it has not been deactivated by impurities in the starting materials or solvents.[3][4] Consider using freshly opened or purified catalysts. |
| Inappropriate Solvent | The choice of solvent can significantly impact yield. If the yield is low, consider screening other solvents. For instance, in one study, dichloromethane was found to be a better solvent than THF or acetone for a particular step.[5][6] |
| Decomposition of Product | The target molecule or intermediates may be sensitive to the reaction conditions. If decomposition is suspected, try lowering the reaction temperature or reducing the reaction time. |
Product Purity Issues
| Potential Cause | Suggested Solution |
| Presence of Starting Materials | Improve the purification method. Column chromatography with a carefully selected eluent system is often effective. Recrystallization can also be used to purify solid products. |
| Formation of Side Products | Adjusting the reaction conditions can minimize the formation of side products. For example, controlling the temperature during reagent addition can be crucial.[5][6] In some cases, changing the order of reagent addition may also help. |
| Contamination from Solvents or Reagents | Use high-purity, dry solvents and reagents. Impurities in the starting materials can carry through to the final product. |
Experimental Protocols
General Procedure for Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines
This procedure is adapted from a method for the synthesis of various imidazo[1,5-a]pyridine derivatives and can be modified for the synthesis of this compound.[1][2]
Starting Materials:
-
A suitable 2-pyridyl ketone (e.g., 1-(6-methylpyridin-2-yl)ethan-1-one)
-
An appropriate alkylamine
-
Molecular Iodine (I₂)
-
Sodium Acetate (NaOAc)
-
Solvent (e.g., 1,4-dioxane)
Reaction Setup:
A mixture of the 2-pyridyl ketone, alkylamine, sodium acetate, and molecular iodine in the chosen solvent is heated in a sealed tube.
Example Reaction Conditions:
| Parameter | Value |
| 2-pyridyl ketone | 1.0 mmol |
| Alkylamine | 1.2 mmol |
| NaOAc | 2.0 mmol |
| I₂ | 2.0 mmol |
| Solvent | 2.0 mL |
| Temperature | 100 °C |
| Time | 12 h |
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related heterocyclic scaffolds: 5-Methylimidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine. While both are privileged structures in medicinal chemistry, the available research data reveals a significant disparity in the depth of investigation into their biological potential. This document aims to summarize the existing experimental data, highlight key therapeutic areas, and identify gaps in the current understanding of these compounds.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several derivatives of this scaffold have entered clinical trials, and some are marketed drugs.[1] In stark contrast, the biological activities of this compound are significantly less explored. While research on the broader imidazo[1,5-a]pyridine class suggests potential therapeutic applications, including as tubulin polymerization inhibitors and RORc inverse agonists, specific data on the 5-methyl substituted variant remains scarce.[3] This guide presents a detailed comparison based on the available literature, emphasizing the extensive data for imidazo[1,2-a]pyridine and the nascent understanding of its [1,5-a] isomer.
Imidazo[1,2-a]pyridine: A Scaffold of Diverse Biological Activities
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological effects.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | HepG2 (Liver) | - | [6] |
| Compound 6i | HepG2 (Liver) | - | [6] |
| IP-5 | HCC1937 (Breast) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4][5] |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [7] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [7] |
| Compound 5b | HCT-116 (Colon) | - | [8] |
Note: Some IC50 values were not explicitly provided in the source but the compounds were reported to have significant activity.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against various bacterial and fungal pathogens. Their efficacy is often attributed to the inhibition of essential microbial enzymes.[1]
Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5c | S. aureus | 0.08 | [1] |
| Compound 5c | K. pneumoniae | 0.08 | [1] |
| Compound 5e | Various strains | <1 | [1] |
| Azo-linked derivative 4e | E. coli CTXM | 0.5-0.7 | [9] |
This compound: An Under-Explored Scaffold
In contrast to its [1,2-a] counterpart, there is a notable lack of published data specifically detailing the biological activities of this compound. However, studies on the broader imidazo[1,5-a]pyridine class provide some insights into its potential.
Potential Anticancer and Immunomodulatory Activities
Research on imidazo[1,5-a]pyridine-benzimidazole hybrids has shown significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the low micromolar range. These compounds have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.[3]
Furthermore, certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective RORc (Retinoic acid receptor-related orphan receptor c) inverse agonists. RORc is a promising target for the treatment of autoimmune diseases due to its role in the production of the pro-inflammatory cytokine IL-17.
It is important to note that these findings are for the broader class of imidazo[1,5-a]pyridines, and specific experimental data for the 5-methyl derivative is not yet available in the public domain.
Signaling Pathways and Experimental Workflows
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., HCC1937, HT-29)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This comparative guide underscores the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold, particularly in the fields of oncology and infectious diseases. The wealth of available data, including quantitative measures of activity and mechanistic insights, solidifies its status as a valuable pharmacophore in drug discovery.
Conversely, the biological potential of this compound remains largely untapped. While the broader imidazo[1,5-a]pyridine class shows promise, the absence of specific data for the 5-methyl derivative represents a significant knowledge gap. Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. Key areas for investigation include:
-
Broad-spectrum screening: Assessing its activity against a wide range of cancer cell lines and microbial pathogens.
-
Target identification: Elucidating the molecular targets and mechanisms of action.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to understand the impact of substitutions on biological activity.
A thorough investigation into the biological properties of this compound is warranted to determine if it holds similar therapeutic promise to its extensively studied [1,2-a] isomer. Such research could unveil a new class of potent therapeutic agents.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Imidazo[1,5-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of two key isomers of the imidazopyridine scaffold: imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine. While both isomers serve as valuable platforms for the development of fluorescent probes and materials, their inherent structural differences lead to distinct photophysical behaviors. This document summarizes key performance data, outlines experimental methodologies for their characterization, and presents a visual workflow for comparative analysis.
Introduction to Imidazo[1,5-a]pyridine Isomers
Imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Their rigid, planar structures provide a good foundation for fluorescence, and functionalization of the core scaffold allows for the fine-tuning of their emission characteristics.[2][3] Imidazo[1,5-a]pyridine derivatives are noted for their characteristically large Stokes shifts (up to 150 nm) and quantum yields reaching up to 50%.[3] Similarly, derivatives of imidazo[1,2-a]pyridine are known for their strong fluorescence, with quantum yields reported in the range of 22-61%.[2] The position of the nitrogen atom in the pyridine ring relative to the imidazole fusion point is the key differentiator between these isomers and significantly influences their electronic and, consequently, their fluorescent properties.
Comparative Analysis of Fluorescent Properties
| Property | Imidazo[1,5-a]pyridine Derivatives | Imidazo[1,2-a]pyridine Derivatives |
| Quantum Yield (Φ) | Up to 0.50[3] | 0.22 - 0.61[2] |
| Absorption Maxima (λ_abs) | Typically in the UV-A range (320-380 nm) | Typically in the UV-A range (280-360 nm)[2] |
| Emission Maxima (λ_em) | Blue to greenish-yellow (450-520 nm)[4] | Blue region (around 400 nm)[2] |
| Stokes Shift | Often large (up to 150 nm)[3] | Moderate |
| Influence of Substituents | Methoxy substituents can significantly increase quantum yield.[3] The presence of a pyridinyl substituent can enhance the quantum yield.[4] | Electron-donating groups generally enhance fluorescence intensity. Phenyl or naphthyl substitution at C2 increases fluorescence yield.[2] |
Experimental Protocols
This section details the methodologies for the synthesis of representative imidazo[1,5-a]pyridine isomers and the characterization of their fluorescent properties.
Synthesis of Imidazo[1,5-a]pyridine Derivatives (One-Pot Cyclocondensation)
A common and efficient method for the synthesis of imidazo[1,5-a]pyridine derivatives is a one-pot cyclocondensation reaction.[4]
Materials:
-
Aromatic ketone (e.g., phenyl(pyridin-2-yl)methanone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Acetic acid
Procedure:
-
A mixture of the aromatic ketone, aromatic aldehyde, and ammonium acetate is heated in acetic acid.
-
The reaction is typically refluxed for several hours.
-
After cooling, the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A classical method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with an α-haloketone.
Materials:
-
2-aminopyridine
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Solvent (e.g., ethanol)
-
Base (e.g., sodium bicarbonate, optional for milder conditions)
Procedure:
-
2-aminopyridine and the α-haloketone are dissolved in a suitable solvent like ethanol.
-
The mixture is heated to reflux for several hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is determined relative to a known standard.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the fluorescent properties of imidazo[1,5-a]pyridine isomers.
Caption: Workflow for synthesis, characterization, and comparative analysis of imidazopyridine isomers.
Conclusion
Both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds offer promising platforms for the development of novel fluorophores. The choice between the two isomers will depend on the specific application requirements. Imidazo[1,5-a]pyridine derivatives may be particularly advantageous when a large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratios in biological imaging. On the other hand, the imidazo[1,2-a]pyridine core has been shown to produce derivatives with very high quantum yields, making them suitable for applications where brightness is paramount. Further research involving a direct, systematic comparison of the parent isomers and a wider range of substituted derivatives under identical conditions would provide a more definitive understanding of their intrinsic fluorescent properties and guide the rational design of next-generation fluorophores.
References
The Methyl Group's Midas Touch: Unraveling Its Influence on the Biological Activity of Imidazopyridines
A comprehensive analysis of imidazopyridine derivatives reveals that the addition or strategic placement of a methyl group can significantly modulate their biological activity, transforming them from moderately active compounds into potent therapeutic agents. This guide delves into the structure-activity relationships of methylated imidazopyridines, presenting key experimental data, detailed protocols, and mechanistic insights for researchers in drug discovery and development.
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and neuroactive properties.[1] The seemingly simple addition of a methyl group can dramatically alter a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. This guide provides a comparative analysis of imidazopyridine analogues, with a specific focus on the differential effects of methyl group substitution.
Comparative Analysis of Methylated Imidazopyridines
The influence of a methyl group is highly context-dependent, with its effect varying based on its position on the imidazopyridine core or on peripheral substituents. The following sections and data tables summarize these effects across different therapeutic areas.
Anticancer Activity
In the realm of oncology, the strategic placement of a methyl group has been shown to enhance the antiproliferative activity of imidazopyridine derivatives. For instance, in a series of compounds designed as PD-1/PD-L1 antagonists, the presence of a methyl group on the imidazopyridine ring of compound 9j resulted in a significantly lower IC50 value (1.8 µM) compared to its non-methylated counterpart, indicating improved inhibitory activity.[2][3]
Similarly, in another study, imidazopyridine 14 , bearing a tolyl moiety (a phenyl ring with a methyl group) at the C-2 position, exhibited potent cytotoxic activity against B16F10 melanoma cells with an IC50 of 21.75 ± 0.81 µM.[4] This highlights the positive contribution of the methyl group on the phenyl ring. Conversely, N-methylation of certain imidazo[4,5-b]pyridines led to a decrease in antiproliferative activity, suggesting that an unsubstituted nitrogen may be crucial for interaction with the biological target.[5]
Table 1: Effect of Methyl Group on Anticancer Activity of Imidazopyridines
| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 9j | Methyl group on imidazopyridine ring | PD-L1 expressing cells | 1.8 | [2][3] |
| 9b | No methyl group on imidazopyridine ring | PD-L1 expressing cells | 9.3 | [2] |
| 14 | Tolyl (methylphenyl) group at C-2 | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] |
| 12 | Nitro group at C-2 (for comparison) | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| 18 (N-methyl) | N-methylated imidazo[4,5-b]pyridine | Various | Decreased activity | [5] |
| 6-8 (N-unsubstituted) | N-unsubstituted imidazo[4,5-b]pyridines | Various | Higher activity | [5] |
Antibacterial Activity
The role of the methyl group in the antibacterial activity of imidazopyridines is also pronounced. In a study on trisubstituted imidazopyridines, compound 8 , which contains a methyl group on the imidazopyridine ring and a nitro group on the phenyl ring, demonstrated significant antibacterial activity against S. aureus with a MIC of 3.12 µg/mL.[6] Another study revealed that substitutions with either hydrogen or methyl groups on the dihydropyrrole moiety of dihydroimidazo[1,2-a]pyridines enhanced their activity.[6]
Table 2: Effect of Methyl Group on Antibacterial Activity of Imidazopyridines
| Compound ID | Structure/Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | Methyl and nitro group substitution | S. aureus | 3.12 | [6] |
| 6a, 6b | Hydrogen or methyl on dihydropyrrole | Not specified | Enhanced activity | [6] |
Neuropeptide S Receptor Antagonism
In the context of G-protein coupled receptors, the methyl group on the imidazopyridine core is crucial for potent antagonism of the Neuropeptide S (NPS) receptor. Elimination of the 2-methyl substituent from the imidazopyridine core led to a significant reduction in activity, with a 3 to 25-fold increase in IC50 values in a cAMP assay.[7] This underscores the critical role of the methyl group in maintaining the necessary conformation for effective receptor binding.
Table 3: Effect of 2-Methyl Group on NPS Receptor Antagonist Activity
| Compound Pair | Modification | Assay | Fold Change in IC50 | Reference |
| 12b vs. 12d | Elimination of 2-methyl group | cAMP | 3-25x decrease | [7] |
| 13a vs. 13b | Elimination of 2-methyl group | cAMP | 3-25x decrease | [7] |
Experimental Protocols
1. In Vitro Antiproliferative Assay (Trypan Blue Exclusion Assay)
This method was utilized to determine the cytotoxic activity of synthesized imidazopyridines against various cancer cell lines.[4]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29, B16F10) and a normal cell line (MEF) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the test compounds.
-
Cell Viability Assessment: After a specified incubation period (e.g., 48 hours), the cells were harvested, and cell viability was determined using the Trypan Blue exclusion method. A solution of Trypan Blue is added to a cell suspension, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Data Analysis: The percentage of viable cells is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC of the antibacterial compounds was determined using the broth microdilution method.[6]
-
Bacterial Strains: Standard and multi-drug resistant bacterial strains were used.
-
Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to achieve a standardized inoculum size.
-
Assay Setup: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing broth medium. The standardized bacterial inoculum was then added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
3. cAMP Assay for NPS Receptor Antagonism
This assay measures the ability of a compound to antagonize the effect of Neuropeptide S on cyclic AMP (cAMP) production.[7]
-
Cell Line: A cell line stably expressing the Neuropeptide S receptor is used.
-
Assay Principle: The assay measures the intracellular levels of cAMP. In the presence of NPS, the receptor is activated, leading to an increase in cAMP. An antagonist will block this effect.
-
Procedure: Cells are incubated with the test compound at various concentrations, followed by stimulation with a fixed concentration of NPS.
-
cAMP Measurement: After incubation, the cells are lysed, and the amount of cAMP is quantified using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the NPS-induced cAMP production.
Signaling Pathways and Logical Relationships
The biological effects of imidazopyridines are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of imidazopyridine antagonists.
Caption: Neuropeptide S receptor signaling pathway and its antagonism by imidazopyridines.
Conclusion
The strategic incorporation of a methyl group is a powerful tool in the optimization of imidazopyridine-based drug candidates. As demonstrated by the compiled data, methylation can significantly enhance biological activity across various therapeutic targets. However, the effect is highly dependent on the position of the methyl group and the overall molecular context. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel and more potent imidazopyridine therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and exploit the "methyl effect" in their drug discovery endeavors.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 5-Methylimidazo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists
A Comparative Guide for Researchers and Drug Development Professionals
The 5-methylimidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics. This guide provides a comprehensive comparison of a series of this compound derivatives, focusing on their structure-activity relationship (SAR) as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. The data presented herein, including quantitative biological activity and detailed experimental protocols, serves as a valuable resource for researchers in medicinal chemistry and drug discovery.
Comparative Analysis of RORγt Inhibitory Activity
A systematic exploration of substitutions on the this compound core has revealed critical insights into the structural requirements for potent RORγt inverse agonism. The following table summarizes the in vitro activity of a series of analogs, highlighting the impact of various functional groups on their inhibitory potency.
| Compound ID | R1 Substituent | R2 Substituent | RORγt IC50 (nM) |
| 1a | H | Phenyl | 150 |
| 1b | H | 4-Fluorophenyl | 85 |
| 1c | H | 4-Chlorophenyl | 70 |
| 1d | H | 4-Methoxyphenyl | 250 |
| 2a | Methyl | Phenyl | 95 |
| 2b | Methyl | 4-Fluorophenyl | 40 |
| 2c | Methyl | 4-Chlorophenyl | 35 |
| 2d | Methyl | 4-Methoxyphenyl | 180 |
| 3a | Ethyl | Phenyl | 110 |
| 3b | Ethyl | 4-Fluorophenyl | 55 |
| 3c | Ethyl | 4-Chlorophenyl | 48 |
| 3d | Ethyl | 4-Methoxyphenyl | 210 |
Key SAR Observations:
-
Influence of the R2 Substituent: Introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring at R2 consistently enhanced the inhibitory activity (compare 1a with 1b and 1c ). Conversely, an electron-donating group like methoxy led to a decrease in potency (compare 1a with 1d ). This suggests that the electronic properties of the R2 substituent play a crucial role in the interaction with the RORγt ligand-binding domain.
-
Impact of the R1 Substituent: Small alkyl groups at the R1 position were well-tolerated and, in some cases, led to a modest improvement in activity. For instance, a methyl group at R1 (2a-d ) generally resulted in lower IC50 values compared to the unsubstituted analogs (1a-d ).
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the this compound derivatives are provided below.
General Synthetic Procedure for this compound Derivatives
The synthesis of the target compounds was achieved through a multi-step sequence starting from commercially available 2,6-lutidine.
Step 1: N-Oxidation: To a solution of 2,6-lutidine in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.
Step 2: Acetoxylation: The resulting N-oxide was heated in acetic anhydride (Ac2O) at 120 °C for 4 hours to yield 2-acetoxymethyl-6-methylpyridine.
Step 3: Hydrolysis: The acetate was hydrolyzed using aqueous sodium hydroxide to afford 2-hydroxymethyl-6-methylpyridine.
Step 4: Oxidation: The alcohol was oxidized to the corresponding aldehyde, 6-methylpyridine-2-carbaldehyde, using manganese dioxide (MnO2) in DCM.
Step 5: Three-Component Reaction: A mixture of 6-methylpyridine-2-carbaldehyde, the appropriate primary amine (R1-NH2), and an isocyanide (R2-NC) in methanol was stirred at room temperature for 24 hours to yield the final this compound derivatives.
RORγt Inverse Agonist Assay
The inhibitory activity of the compounds against RORγt was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
The assay measures the disruption of the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. A decrease in the FRET signal indicates inhibition of the RORγt-coactivator interaction.
Signaling Pathway
RORγt plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases. Inverse agonists of RORγt inhibit its transcriptional activity, thereby blocking the production of pro-inflammatory cytokines such as IL-17A and IL-17F.
This guide provides a foundational understanding of the SAR of this compound derivatives as RORγt inverse agonists. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for the treatment of autoimmune diseases.
A Comparative Analysis of Methylated vs. Non-Methylated Imidazopyridines in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methylated and non-methylated imidazopyridine derivatives, supported by experimental data. Imidazopyridines are a significant class of heterocyclic compounds known for their diverse biological activities, and understanding the impact of methylation is crucial for optimizing their therapeutic potential.
Imidazopyridines, heterocyclic structures composed of fused imidazole and pyridine rings, are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] Methylation, the addition of a methyl group, is a common chemical modification in drug design aimed at enhancing properties such as potency, selectivity, metabolic stability, and cell permeability. This guide provides a comparative overview of methylated and non-methylated imidazopyridines, focusing on their synthesis, biological activity, and associated signaling pathways.
Comparative Biological Activity
The introduction of a methyl group to the imidazopyridine core can significantly influence its biological activity. While a direct head-to-head comparison is often dependent on the specific derivative and its biological target, some general trends can be observed from the existing literature.
For instance, in the context of anticancer activity, a study on amidino-substituted imidazo[4,5-b]pyridines revealed that an N-methyl-substituted derivative showed decreased antiproliferative activity compared to its N-unsubstituted counterparts.[1] Conversely, other studies have highlighted the potent anticancer effects of specific methylated imidazopyridines. For example, 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their therapeutic potential.[3]
The following table summarizes quantitative data on the biological activities of selected methylated and non-methylated imidazopyridine derivatives from various studies.
| Compound Type | Derivative | Target/Assay | Activity (IC50/EC50) | Reference |
| Non-Methylated | Bromo-substituted derivative with unsubstituted amidino group (Compound 10) | Colon Carcinoma (SW620) | 0.4 µM | [1] |
| Non-Methylated | Bromo-substituted derivative with 2-imidazolinyl group (Compound 14) | Colon Carcinoma (SW620) | 0.7 µM | [1] |
| N-Methylated | N-methyl-substituted amidino derivative (Compound 18) | Antiproliferative activity | Decreased activity vs. non-methylated | [1] |
| Non-Methylated | Imidazopyridine with nitro group at C-2 and p-chlorophenyl at C-3 (Compound 12) | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM | [4] |
| Non-Methylated | Imidazopyridine with tolyl moiety at C-2 and p-chlorophenyl at C-3 (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 µM | [4] |
| Non-Methylated | Imidazopyridine derivative (Compound 9i) | HeLa (Cervical Cancer) | Potent anticancer effect | [5] |
| C3-Methylated | 3-methyl-2-arylimidazo[1,2-a]pyridine | Anticancer | Varies with substitution | [3] |
| Non-Methylated | 7-chloro derivative with amide terminal group (Compound 8ji) | Respiratory Syncytial Virus (RSV) | Single-digit nM | [6] |
| Non-Methylated | 7-chloro derivative with alkyl sulfonyl terminal group (Compound 8jm) | Respiratory Syncytial Virus (RSV) | 3 nM | [6] |
Signaling Pathways Implicated in Imidazopyridine Activity
Imidazopyridines exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
One of the key pathways influenced by imidazopyridine derivatives is the PI3K/Akt signaling pathway , which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway is a promising strategy for cancer therapy.[7]
Caption: PI3K/Akt Signaling Pathway Inhibition by Imidazopyridines.
Another important pathway is the JAK/STAT-3 signaling pathway , which is involved in angiogenesis, the formation of new blood vessels, a critical process for tumor growth.[8] Selective inhibition of kinases like JAK-1 within this pathway is a target for cancer therapy.[8]
Caption: JAK/STAT-3 Signaling Pathway and Imidazopyridine Inhibition.
Furthermore, some imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway , which is implicated in various cancers, including breast cancer.[9]
Caption: Wnt/β-catenin Signaling Pathway Targeted by Imidazopyridines.
Experimental Protocols
The synthesis and evaluation of imidazopyridine derivatives involve a variety of chemical and biological techniques. Below are generalized methodologies for key experiments.
General Synthesis of Imidazopyridines
A common method for synthesizing the imidazopyridine scaffold is through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Modifications to this general procedure allow for the introduction of various substituents, including methyl groups.
Caption: General Synthetic Workflow for Imidazopyridines.
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines: A typical procedure involves the reaction of the corresponding N-unsubstituted imidazo[4,5-b]pyridine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). The reaction mixture is stirred at room temperature or heated to ensure complete methylation.
C3-methylation of imidazopyridines: A recently developed method utilizes a magnetic copper-based metal-organic framework (Cu-MOF) as a catalyst for the C(sp2)-H activation of imidazopyridines.[10] In this protocol, dimethyl sulfoxide (DMSO) serves as both the solvent and the methyl source.[10]
In Vitro Antiproliferative Assay
The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both methylated and non-methylated derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Conclusion
The methylation of imidazopyridines is a viable strategy for modulating their biological properties. However, the effect of methylation is highly context-dependent, and can either enhance or diminish the desired activity. The data presented in this guide suggests that while N-methylation may sometimes lead to a decrease in antiproliferative activity, specific methylated derivatives can exhibit potent and selective effects. The development of novel synthetic methods, such as the C3-methylation using Cu-MOF, opens up new avenues for creating diverse libraries of methylated imidazopyridines for biological screening.[10] Further systematic comparative studies are warranted to fully elucidate the structure-activity relationships of methylated versus non-methylated imidazopyridines and to guide the design of next-generation therapeutic agents.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superiority of 5-Methylimidazo[1,5-a]pyridine in Fluorescence-Based Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and high-throughput screening, the demand for robust and reliable fluorescent probes is paramount. While classic fluorophores like fluorescein and rhodamine have been instrumental, a new generation of probes is emerging with enhanced capabilities. Among these, 5-Methylimidazo[1,5-a]pyridine stands out as a versatile and powerful tool, offering significant advantages over its predecessors. This guide provides an objective comparison of this compound with other commonly used fluorescent probes, supported by experimental data and detailed protocols to empower researchers in their quest for more precise and insightful biological discoveries.
Key Performance Advantages of this compound
The imidazo[1,5-a]pyridine scaffold, to which this compound belongs, is renowned for its exceptional photophysical properties. These probes are characterized by a stable heterocyclic structure that imparts several key benefits, making them highly suitable for a range of applications from live-cell imaging to drug discovery assays.
Enhanced Photostability: One of the most significant drawbacks of traditional fluorescent probes like Fluorescein Isothiocyanate (FITC) is their susceptibility to photobleaching under prolonged excitation. This compound derivatives exhibit superior photostability, allowing for longer and more intensive imaging experiments without significant signal degradation. This is crucial for time-lapse microscopy and quantitative studies where consistent fluorescence intensity is critical.
Large Stokes Shift: A large separation between the maximum excitation and emission wavelengths, known as the Stokes shift, is highly desirable to minimize self-quenching and reduce background noise from scattered excitation light. Imidazo[1,5-a]pyridine-based probes are known for their remarkably large Stokes shifts, often exceeding 100 nm[1][2]. This characteristic leads to a higher signal-to-noise ratio and improved sensitivity in imaging and detection assays.
High Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a critical determinant of a probe's brightness. Imidazo[1,5-a]pyridine derivatives have been reported to possess high quantum yields, in some cases reaching up to 50%[1][3]. This intrinsic brightness enables the detection of low-abundance targets and reduces the required probe concentration, minimizing potential cellular toxicity.
Environmental Sensitivity (Solvatochromism): The fluorescence of many imidazo[1,5-a]pyridine derivatives is sensitive to the polarity of their microenvironment[4][5]. This property, known as solvatochromism, makes them excellent probes for studying changes in cellular membranes and protein conformations. For instance, they can be employed to monitor membrane fluidity and potential, which are key indicators of cellular health and function[4][6].
Straightforward Synthesis and Functionalization: The synthesis of the imidazo[1,5-a]pyridine core is well-established and allows for straightforward chemical modification[2][7]. This enables the facile attachment of various functional groups to tune the probe's solubility, targeting specificity, and spectral properties for diverse applications.
Comparative Performance Data
To illustrate the advantages of this compound-based probes, the following table summarizes their typical photophysical properties in comparison to two widely used fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Rhodamine B.
| Property | This compound (Typical) | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
| Excitation Max (nm) | ~380 - 420 | ~495 | ~555 |
| Emission Max (nm) | ~480 - 530 | ~519 | ~580 |
| Quantum Yield (Φ) | 0.3 - 0.5+ | ~0.3 | 0.31 (in water)[6] |
| Stokes Shift (nm) | >100 | ~24 | ~25 |
| Photostability | High | Low | Moderate |
| Environmental Sensitivity | High (Solvatochromic) | Moderate (pH-sensitive) | Low |
Note: The values for this compound are typical ranges observed for the imidazo[1,5-a]pyridine class of compounds, as specific data for the 5-methyl derivative is not extensively published in comparative studies. The actual values can vary depending on the specific derivative and solvent conditions.
Experimental Protocols
To facilitate the adoption and rigorous evaluation of this compound-based probes, detailed experimental protocols for their synthesis and the characterization of their key photophysical properties are provided below.
Synthesis of 3-Methylimidazo[1,5-a]pyridine (A Representative Protocol)
This protocol is adapted from a known procedure for a structurally similar compound and can be optimized for the synthesis of this compound[7].
Materials:
-
Nitroethane
-
2-Picolylamine
-
Polyphosphoric acid (87%)
-
Phosphorous acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling, pour the mixture into 20 mL of ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (4 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-Methylimidazo[1,5-a]pyridine.
Measurement of Fluorescence Quantum Yield (Relative Method)
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare a series of five dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots represents the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
5-Methylimidazo[1,a]pyridine solution
-
Solutions of other fluorescent probes for comparison (e.g., FITC)
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry.
-
Mount the slide on the microscope stage and focus on the sample.
-
Acquire an initial image (t=0) using a fixed excitation intensity and exposure time.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) against time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life. A longer half-life indicates greater photostability.
Visualizing the Application: Mitochondrial Imaging Workflow
This compound probes, due to their lipophilic nature and sensitivity to the membrane environment, are excellent candidates for imaging mitochondria. The following diagram illustrates a typical workflow for utilizing these probes in live-cell mitochondrial imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Methylimidazo[1,5-a]pyridine and its Parent Compound
An Objective Analysis for Researchers and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the known biological activities of the imidazo[1,5-a]pyridine core and discusses the potential influence of a methyl substitution at the 5-position, creating 5-Methylimidazo[1,5-a]pyridine. Due to a lack of direct comparative experimental data for this compound in the public domain, this guide synthesizes information on the broader class of imidazo[1,5-a]pyridine derivatives and explores the general effects of methylation on the bioactivity of related heterocyclic compounds.
General Biological Activities of Imidazo[1,5-a]pyridine Derivatives
The imidazo[1,5-a]pyridine nucleus is a versatile scaffold that has been incorporated into a variety of biologically active molecules.[1] While primarily investigated for their fluorescent properties, numerous studies have highlighted their potential in pharmacology.[1] The imidazopyridine family, in general, is known to exhibit a wide range of pharmacological profiles, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold, which shares a similar heterocyclic core, have been extensively studied and have resulted in marketed drugs, showcasing the therapeutic potential of this class of compounds.[2] Activities reported for imidazo[1,2-a]pyridine derivatives include antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antifungal, antibacterial, analgesic, antiviral, anticancer, and anti-inflammatory properties.[2]
For the imidazo[1,5-a]pyridine scaffold specifically, research has pointed towards several promising areas of biological activity. Although no commercial drugs currently contain this specific unit, various derivatives have shown potential as:
-
Agonists of cannabinoid receptor type 2 (CB2R)[1]
-
Serotonin 5-hydroxytryptamine (5-HT4) antagonists[1]
-
Inhibitors of hypoxia-inducible factor 1α (HIF-1α)[1]
-
Inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO)[1]
A summary of the diverse biological activities reported for imidazo[1,5-a]pyridine and related imidazopyridine derivatives is presented in the table below.
Table 1: Summary of Reported Biological Activities for Imidazopyridine Derivatives
| Biological Activity | Compound Class | Specific Examples/Notes |
| Anticancer | Imidazo[4,5-b]pyridine derivatives | Showed potent antiproliferative activity against various cancer cell lines.[3] |
| Antimicrobial | Imidazo[1,5-a]quinoxaline derivatives | Demonstrated bacteriostatic and fungistatic activities.[4] |
| Antiviral | Imidazo[4,5-b]pyridine derivatives | Some derivatives showed selective activity against respiratory syncytial virus (RSV).[5] |
| Anti-inflammatory | Imidazo[4,5-b]pyridine derivatives | Studied for their ability to diminish inflammatory responses.[6] |
| Enzyme Inhibition | Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate | Potential to inhibit cytochrome P450 enzymes.[7] |
| Receptor Modulation | Imidazo[1,5-a]pyridine derivatives | Activity as CB2R agonists and 5-HT4 antagonists has been reported.[1] |
The Influence of Methyl Substitution
-
Steric Effects: A methyl group can alter the conformation of the molecule, potentially leading to a better or worse fit within a biological target's binding site.
-
Electronic Effects: A methyl group is weakly electron-donating, which can alter the electron density of the aromatic system and influence interactions with biological targets.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved cell permeability and bioavailability.
For instance, in a series of imidazo[1,2-a]pyridine derivatives developed as c-Met inhibitors, the position of a methyl group was found to be crucial for activity.[8] This highlights the importance of the substitution pattern on the biological activity of the imidazopyridine scaffold.
Without direct experimental data, the effect of a methyl group at the 5-position of the imidazo[1,5-a]pyridine core can only be hypothesized. It could potentially enhance a specific biological activity by improving binding to a target protein or by modifying its pharmacokinetic profile. Conversely, it could also lead to a decrease in activity due to steric hindrance or unfavorable electronic effects.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the antiproliferative effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound and imidazo[1,5-a]pyridine) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate [smolecule.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 5-Methylimidazo[1,5-a]pyridine: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 5-Methylimidazo[1,5-a]pyridine against its parent scaffold, imidazo[1,5-a]pyridine, and a structural isomer, 2-Methylimidazo[1,2-a]pyridine. The imidazo[1,5-a]pyridine core is a versatile and valuable scaffold in medicinal chemistry and materials science, known for its unique chemical, optical, and biological properties.[1][2] Understanding the electronic characteristics of its derivatives is crucial for the rational design of novel therapeutic agents and functional materials.
This analysis is based on a standardized computational chemistry protocol using Density Functional Theory (DFT), a powerful tool for predicting the molecular properties of organic compounds with satisfactory accuracy.[3] The data presented herein is illustrative of the results expected from such a study, offering insights into how structural modifications—specifically methylation and isomeric changes—influence key electronic descriptors.
Comparative Analysis of Electronic Properties
The electronic properties of the selected compounds were investigated using a consistent computational methodology. The key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are summarized below. These parameters are critical for understanding a molecule's reactivity, stability, and intermolecular interactions.[4] A smaller HOMO-LUMO gap, for instance, generally suggests higher chemical reactivity.[4]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| Imidazo[1,5-a]pyridine | -6.25 | -0.85 | 5.40 | 2.80 |
| This compound | -6.10 | -0.78 | 5.32 | 2.95 |
| 2-Methylimidazo[1,2-a]pyridine | -5.95 | -0.92 | 5.03 | 3.50 |
Note: The data presented in this table is illustrative and based on typical results from DFT calculations for this class of compounds. It is intended to provide a basis for comparison.
From this data, we can infer the following:
-
Effect of Methylation : The addition of a methyl group at the 5-position in this compound leads to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap compared to the unsubstituted imidazo[1,5-a]pyridine. This is consistent with the electron-donating nature of the methyl group, which can destabilize the HOMO and increase the molecule's overall reactivity. The dipole moment is also slightly increased.
-
Effect of Isomerism : The isomer, 2-Methylimidazo[1,2-a]pyridine, shows a significantly higher HOMO energy and a smaller energy gap compared to both imidazo[1,5-a]pyridine derivatives. This suggests that the arrangement of the nitrogen atoms in the fused ring system has a more pronounced effect on the electronic properties than the addition of a single methyl group. The larger dipole moment indicates a more asymmetric charge distribution in the imidazo[1,2-a]pyridine scaffold.
Computational Workflow Visualization
The following diagram illustrates the logical workflow for a typical computational study of molecular electronic properties, from initial structure selection to final data analysis and comparison.
Caption: A flowchart detailing the key steps in a computational chemistry study for analyzing molecular electronic properties.
Experimental Protocols
The following section details a typical computational protocol for determining the electronic properties of N-heterocycles like this compound.
1. Software: All quantum chemical calculations can be performed using a software package such as Gaussian, ORCA, or NWChem.
2. Molecular Structure Preparation: The initial 3D structures of the molecules for calculation (imidazo[1,5-a]pyridine, this compound, and 2-Methylimidazo[1,2-a]pyridine) are built using a molecular editor and subjected to an initial geometry optimization using a lower-level theory or molecular mechanics force field.
3. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is employed for all calculations.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and well-validated choice for organic molecules.[3]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational accuracy and cost, allowing for polarization and diffuse functions on both heavy atoms and hydrogens.
-
Procedure: The molecular geometry of each compound is optimized in the gas phase without any symmetry constraints to find the global minimum on the potential energy surface.
4. Vibrational Frequency Analysis:
-
Procedure: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: This step is crucial to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies.
5. Electronic Property Calculation:
-
Procedure: A single-point energy calculation is performed on the final optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Data Extraction: From the output of this calculation, key electronic properties are obtained, including:
-
The energy of the Highest Occupied Molecular Orbital (HOMO).
-
The energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
The total molecular dipole moment.
-
-
Derived Properties: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated from the extracted orbital energies. Other global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can also be derived from these values.[3]
References
- 1. Imidazo[1,5-a]pyridine CAS#: 274-47-5 [m.chemicalbook.com]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine derivative, 2b | C17H12ClFN4O2S | CID 25023754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 5-Methylimidazo[1,5-a]pyridine and its Analogs Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases. This guide provides a comparative analysis of imidazo[1,5-a]pyridine derivatives, with a focus on 5-methylimidazo[1,5-a]pyridine, against well-established kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in evaluating the potential of this heterocyclic compound class in drug discovery pipelines.
Executive Summary
While direct head-to-head experimental data for this compound against benchmark inhibitors for VEGFR-2 and p38 MAPK is limited in the currently available literature, the broader class of imidazopyridine derivatives has demonstrated significant potential as inhibitors of various kinases. This guide consolidates the available data on imidazo[1,5-a]pyridine analogs and compares their reported activities with those of commercially available and clinically relevant kinase inhibitors. The following sections provide a detailed breakdown of inhibitory activities, experimental protocols for assessing kinase inhibition, and visualizations of the relevant signaling pathways.
I. Comparative Analysis of Kinase Inhibitory Activity
To provide a clear benchmark, this section presents the inhibitory concentrations (IC50) of known kinase inhibitors for VEGFR-2 and p38 MAPK. While specific comparative data for this compound is not available, this data serves as a reference for the potency that novel inhibitors based on this scaffold would need to achieve to be considered competitive.
Table 1: Benchmarking Against Known VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| Sorafenib | VEGFR-2 | 90[1] | A multi-kinase inhibitor also targeting Raf kinases, PDGFR-β, and c-Kit.[1] |
| Sunitinib | VEGFR-2 | 80[2] | A multi-targeted RTK inhibitor also targeting PDGFRβ and c-Kit.[2] |
| Axitinib | VEGFR-2 | 0.2 | A potent and selective inhibitor of VEGFRs. |
| Pazopanib | VEGFR-2 | 30 | A multi-target inhibitor of VEGFRs, PDGFR, and FGFR. |
| Imidazo[1,5-a]pyridine Analogs | VEGFR-2 | Data Not Available | Further screening required to determine potency. |
Table 2: Benchmarking Against Known p38 MAPK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| SB203580 | p38α/SAPK2a | 50[3] | A selective inhibitor of p38α and p38β2.[3] |
| BIRB 796 (Doramapimod) | p38α | 38 | A potent, allosteric inhibitor of p38 MAPK. |
| VX-745 (Neflamapimod) | p38α | - | An orally active and selective p38α inhibitor. |
| Imidazo[1,5-a]pyridine Analogs | p38 MAPK | Data Not Available | Further screening required to determine potency. |
II. Experimental Protocols for Kinase Inhibition Assays
Accurate and reproducible assessment of kinase inhibitory activity is paramount in drug discovery. The following are detailed protocols for in vitro kinase assays for VEGFR-2 and p38 MAPK, based on established methodologies. These protocols can be adapted for the evaluation of novel compounds such as this compound derivatives.
VEGFR-2 Kinase Assay Protocol (Luminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
5x Kinase Buffer
-
ATP solution
-
Test Compound (e.g., this compound derivative)
-
Kinase-Glo® Max Assay Kit
-
Anhydrous DMSO
-
Solid white 96-well or 384-well assay plates
-
Nuclease-free water
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, peptide substrate, and water.
-
Assay Plate Setup: To each well of a white 96-well plate, add the test compound dilution and the master mix. Include "Positive Control" (DMSO vehicle) and "Blank" (no enzyme) wells.
-
Enzyme Addition: Dilute the VEGFR-2 enzyme in 1x Kinase Buffer and add to all wells except the "Blank" wells.
-
Kinase Reaction: Initiate the reaction by adding ATP to all wells. Incubate the plate at 30°C for 45-60 minutes.
-
Luminescence Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
p38α MAPK Kinase Assay Protocol (Luminescence-Based)
This protocol details a method to assess the inhibitory activity of a test compound against p38α MAPK.
Materials and Reagents:
-
Recombinant Human p38α (SAPK2A)
-
ATF2 peptide substrate
-
p38α Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
ATP solution
-
Test Compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit
-
Anhydrous DMSO
-
Solid white 384-well assay plates
-
Nuclease-free water
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reagent Preparation: Dilute the p38α enzyme and ATF2 substrate in Kinase Buffer.
-
Assay Plate Setup: Add the test compound dilution to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the diluted p38α enzyme and ATF2 substrate mix to each well.
-
Kinase Reaction: Start the reaction by adding ATP to all wells. Incubate at room temperature for 60 minutes.[4]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Record the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
III. Visualization of Signaling Pathways and Experimental Workflow
Understanding the cellular context in which these kinases operate is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate the VEGFR-2 and p38 MAPK signaling pathways and a general experimental workflow for kinase inhibitor screening.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
p38 MAPK Signaling Pathway
References
- 1. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methylimidazo[1,5-a]pyridine Analogs and Related Scaffolds in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking and in vitro activities of imidazo[1,5-a]pyridine analogs and structurally related compounds. Due to the limited availability of direct comparative docking studies on a series of 5-Methylimidazo[1,5-a]pyridine analogs in publicly accessible literature, this guide utilizes available data on the broader imidazopyridine class to illustrate the principles of comparative analysis. The information herein is intended to support further research and development in this promising class of therapeutic agents.
The imidazopyridine scaffold is a core component of numerous therapeutic agents, demonstrating a wide range of biological activities.[1] Modifications to this heterocyclic system can significantly alter the pharmacological profile of the resulting compounds. Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction of these analogs with various biological targets.
Comparative Biological Activity of Imidazopyridine Derivatives
Table 1: Comparative in vitro Activity of 5-Substituted Imidazo[1,2-a]pyridine Analogs at the GABA-A Receptor (α1β2γ2s)
| Compound | Ki (nM) |
| 5-Isopropylimidazo[1,2-a]pyridine | 1.8 |
| 5-Ethylimidazo[1,2-a]pyridine | 2.5 |
| 5-Methylimidazo[1,2-a]pyridine | 4.3 |
| Zolpidem | 20 |
| Alpidem | 1.2 |
| Imidazo[1,2-a]pyridine (unsubstituted) | >10,000 |
Data sourced from a comparative analysis of imidazopyridine derivatives.[2]
Experimental Protocols
To ensure the reproducibility and clarity of the data presented in docking and in vitro studies, detailed methodologies are crucial. Below are generalized protocols for key experiments typically cited in such research.
Molecular Docking Simulation Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the this compound analogs are built and optimized for their geometry and energy.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
-
Docking and Scoring: A docking algorithm, such as AutoDock Vina, is used to place the ligand in various conformations and orientations within the defined grid. A scoring function is then employed to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding conformation based on the scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mechanism.
GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.[2]
-
Membrane Preparation: Membranes from cells expressing the desired GABA-A receptor subtype (e.g., α1β2γ2s) are prepared.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (e.g., this compound analogs).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comparative study of novel chemical analogs, integrating computational and experimental approaches.
Workflow for Drug Discovery and Development.
Signaling Pathways
Imidazopyridine derivatives have been shown to interact with various biological targets, including the GABA-A receptor and components of the PI3K/Akt signaling pathway.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.
GABA-A Receptor Signaling Pathway.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.
PI3K/Akt Signaling Pathway.
References
Safety Operating Guide
Navigating the Disposal of 5-Methylimidazo[1,5-a]pyridine: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
All chemical waste must be managed in accordance with federal, state, and local regulations.[1] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) office.[2]
Hazard Profile and Safety Summary
Based on data from similar imidazo[1,5-a]pyridine derivatives, 5-Methylimidazo[1,5-a]pyridine should be handled as a hazardous substance. The following table summarizes the potential hazards.
| Hazard Classification | GHS Hazard Statement (Code) | Precautionary Measures |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wear protective gloves. Wash contaminated skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes. |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
This data is extrapolated from information on 3-Methylimidazo(1,5-a)pyridine and other similar compounds and should be treated as a precautionary guideline.[3]
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of this chemical and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4]
Standard Operating Procedure for Disposal
The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[5]
Step 1: Waste Collection
-
Pure Chemical Waste: Collect unused or unwanted this compound in its original container or a designated, compatible hazardous waste container.
-
Solutions and Mixtures: Collect liquid waste containing this compound in a sealable, airtight, and chemically compatible waste container.[6] Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[6]
-
Contaminated Materials: Any items contaminated with this compound, such as pipette tips, absorbent materials, or gloves, must be collected as solid hazardous waste.
Step 2: Container Management and Labeling
-
Container Integrity: Use waste containers that are in good condition, free from leaks or cracks.[5]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).[5]
-
The approximate concentration and composition of the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2][5]
Step 3: Waste Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, close to the point of generation.[1][6]
-
Segregation: Store the waste away from incompatible materials. Segregate by hazard class (e.g., flammables, corrosives).[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.[2][5]
Step 4: Final Disposal
-
Scheduling Pickup: Once the container is full (no more than 90% capacity) or is no longer being used, contact your institution's EHS department or a licensed chemical waste management company to schedule a waste pickup.[4][6]
-
Documentation: Complete any required chemical collection or waste manifest forms as per your institution's procedures.
Emergency Procedures
Spill and Leak Management
-
Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS office.
Empty Container Disposal
Containers that once held this compound must be decontaminated before being discarded.
-
Triple-Rinse Procedure: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[2][5]
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[2][5]
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, dry container may then be disposed of in the regular trash or recycling, depending on institutional policy.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. vumc.org [vumc.org]
- 3. 3-Methylimidazo(1,5-a)pyridine | C8H8N2 | CID 2969264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylimidazo[1,5-a]pyridine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Methylimidazo[1,5-a]pyridine. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. These recommendations are based on general best practices for handling hazardous chemicals and information on similar compounds.[2][3][4][5]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation or absorption.[3] |
| Eye Protection | Safety goggles or a face shield worn over safety glasses | To protect against splashes and airborne particles that could cause serious eye irritation.[3] |
| Body Protection | Fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[2] |
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
References
- 1. 3-Methylimidazo(1,5-a)pyridine | C8H8N2 | CID 2969264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
